Kurarinol is a prenylated flavanone naturally found in the roots of the traditional Chinese medicinal plant Sophora flavescens (also known as Kushen) [1] [2]. This deciduous shrub belonging to the Fabaceae family is distributed throughout East Asia, particularly in China, Korea, and Japan [3]. The plant's roots are cylindrical, 10-30 cm in length, and externally gray-brown [3]. Sophora flavescens has been used in traditional medicine for centuries, with records dating back to the first Chinese medical classic "Shen-Nung's Pen-Ts'ao" from 200 A.D. [3].
This compound is specifically isolated from the ethyl acetate fraction of the root extract [2]. In a comprehensive characterization of Sophora flavescens alcohol extract (SFEA), this compound was identified as one of 15 main chemical constituents, representing approximately 5.95% of the total extract composition [1]. This places this compound as a significant component among the complex mixture of bioactive compounds in this medicinal plant.
The standard procedure for isolating this compound from Sophora flavescens roots involves multiple extraction and fractionation steps [2]:
Microwave-Assisted Aqueous Two-Phase Extraction (MAATPE) has been developed as an efficient method for simultaneous extraction and purification of bioactive compounds from Sophora flavescens [4]:
This compound is classified as a prenylated flavanone with a characteristic benzo-γ-pyrone structure consisting of two benzene rings (A and B) connected by a heterocyclic pyran ring (C) [5]. The compound features a lavandulyl group at the C-8 position, which is crucial for its biological activity [5].
Structural Features:
Table 1: Anticancer Activity of this compound Against Various Cancer Cell Lines
| Cancer Type | Cell Line | IC₅₀ / Effective Concentration | Experimental Model | Key Mechanisms |
|---|---|---|---|---|
| Hepatocellular Carcinoma | HepG2 | 10-30 μg/mL (48h treatment) | In vitro | Apoptosis induction, STAT3 suppression [2] |
| Hepatocellular Carcinoma | Huh-7 | 10-30 μg/mL (48h treatment) | In vitro | Apoptosis induction, STAT3 suppression [2] |
| Hepatocellular Carcinoma | H22 | 10-30 μg/mL (48h treatment) | In vitro | Apoptosis induction, STAT3 suppression [2] |
| Various Cancers | Multiple lines | 2-62 μM (range for related flavanones) | In vitro | Cell cycle arrest, apoptosis induction [5] |
Table 2: Comparison of Cytotoxic Effects on Normal vs. Cancer Cells
| Compound | Cancer Cells (Cytotoxicity) | Normal Hepatocytes (Cytotoxicity) | Selectivity Index |
|---|---|---|---|
| This compound | Significant anti-HCC activity | Much lower toxicity on human HL-7702 hepatocytes and primary mouse hepatocytes | High [2] |
| Kurarinone | Considerable cytotoxic activity | Higher toxicity on normal cells | Moderate [2] |
| Sophoraflavanone G | Considerable cytotoxic activity | Higher toxicity on normal cells | Moderate [2] |
This compound exerts significant anticancer effects primarily through suppression of the STAT3 signaling pathway [2]. The STAT3 protein is a transcription factor that is phosphorylated at Tyr705 by upstream kinases including JAK, leading to dimerization, nuclear translocation, and activation of target genes promoting cell survival, proliferation, and angiogenesis.
This compound mechanism: STAT3 pathway inhibition and apoptosis induction.
The molecular mechanism involves:
Related flavanones from Sophora flavescens, particularly kurarinone, activate the PERK-ATF4 pathway of the Integrated Stress Response (ISR) [6]:
Kurarinone activates PERK-ATF4 stress pathway leading to cell cycle arrest.
Key features of this mechanism:
Apoptosis Assay Protocol [2]:
Hepatocellular Carcinoma Xenograft Model [2]:
The safety evaluation of Sophora flavescens extracts reveals important considerations:
Current research on this compound reveals several areas requiring further investigation:
| Research Area | Specific Compound | Key Findings / Mechanism of Action | Experimental Models (In Vitro / In Vivo) | Quantitative Data |
|---|
| Anti-fibrotic Effects | Kurarinone | Inhibits TGF-β-induced Smad2/3 and AKT phosphorylation; suppresses Epithelial-Mesenchymal Transition (EMT) [1]. | - In vitro: Human lung epithelial cells (BEAS-2B)
To help you evaluate and potentially replicate these findings, here are the methodologies for key experiments.
This protocol is used to determine the inhibitory effect of a compound on cell proliferation, often as a preliminary test for anti-fibrotic or anti-cancer activity [2].
This model assesses the therapeutic efficacy of compounds against fibrotic diseases in a whole-organism context [1].
The anti-fibrotic and anti-cancer activities of these compounds involve distinct but well-defined cellular signaling pathways.
Kurarinone's anti-fibrotic effect is primarily mediated through the suppression of the TGF-β signaling pathway, a central driver of fibrosis [1]. The following diagram illustrates this mechanism:
Kurarinone inhibits TGF-β signaling by blocking Smad2/3 and AKT phosphorylation, preventing pro-fibrotic gene expression. [1]
Kurarinone can induce cytostasis in cancer cells by activating a specific branch of the Integrated Stress Response (ISR), as shown below [3]:
Kurarinone activates PERK kinase, leading to ATF4 translation and expression of cytostatic genes like p21. [3]
When reviewing the literature, please note:
| Property | Description |
|---|---|
| CAS Number | 855746-98-4 [1] [2] [3] |
| Molecular Formula | C₂₆H₃₂O₇ [1] [2] [3] |
| Molecular Weight | 456.53 g/mol [1] [3] |
| Physical Form | Powder [1] [2] [3] |
| Solubility (Solvents) | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone [1] [2] [3] |
| Typical Purity | ≥98% [1] [3] [4] |
| Storage Recommendation | Desiccate at -20°C [5] |
For reliable experimental results, proper preparation and storage of kurarinol solutions are essential.
| Mass | 1 mM | 5 mM | 10 mM | 50 mM |
|---|---|---|---|---|
| 1 mg | 2.19 mL | 0.44 mL | 0.22 mL | 0.044 mL |
| 5 mg | 10.95 mL | 2.19 mL | 1.10 mL | 0.22 mL |
| 10 mg | 21.91 mL | 4.38 mL | 2.19 mL | 0.44 mL |
Understanding the biological background of this compound is helpful for experimental design.
The experimental workflow for preparing and using this compound in research can be summarized as follows:
Lavandulyl flavonoids are a subclass of prenylated flavonoids characterized by a lavandulyl group (a branched-chain monoterpene) attached to their core flavonoid skeleton. Key compounds isolated from Sophora flavescens include:
| Compound Name | Class | Core Structural Features | Key Biological Activities (from studies) |
|---|---|---|---|
| Kurarinone [1] [2] | Flavanone | Lavandulyl at C-8, Methoxy at C-5 [2] | Anticancer, Anti-inflammatory, Antimicrobial [1] [2] |
| Sophoraflavanone G [3] | Flavanone | Lavandulyl group | Fatty Acid Synthase (FAS) Inhibition [3] |
| Kurarinol A & B [4] | Flavanonol | Two lavandulyl fragments [4] | Antioxidant, Cytotoxic [4] |
| Compounds 1 & 2 [5] | Novel Dimers | Flavanone-phloroglucinol dimer with lavandulyl [5] | PTP1B Inhibition [5] |
| Compounds 3 & 4 [5] | Novel Neoflavonoids | Neoflavonoid skeleton with lavandulyl [5] | Information not specified |
Extensive research has quantified the potency of these compounds across various disease models.
| Biological Activity | Key Compound(s) | Experimental Model / Assay | Quantitative Result (IC50 / Effective Dose) |
|---|---|---|---|
| Anticancer [1] [2] | Kurarinone | In vitro (Various cancer cell lines) | IC~50~: 2 - 62 µM [1] |
| In vivo (Lung cancer xenograft model) | 20 - 500 mg/kg body weight [1] | ||
| This compound A [4] | In vitro (HepG2, A549, MCF7 cancer cells) | IC~50~: 7.50 - 10.55 µM [4] | |
| Antidiabetic [5] | Compounds 1 & 2 [5] | PTP1B Enzyme Inhibition | Significant inhibition (specific IC~50~ not listed) [5] |
| Kurarinone [1] | Aldose Reductase / Glucosidase Inhibition | Inhibitory potential confirmed [1] | |
| Antioxidant [4] | This compound A & B [4] | ABTS Radical Scavenging Assay | IC~50~: 1.21 µg/mL & 1.81 µg/mL [4] |
| FAS Inhibition [3] | Sophoraflavanone G [3] | Fatty Acid Synthase (FAS) Enzyme Assay | IC~50~: 6.7 ± 0.2 µM [3] |
These compounds exert their effects through multi-target mechanisms, particularly in cancer.
Kurarinone's multi-target anticancer mechanisms include apoptosis induction, metastasis inhibition, and signaling pathway modulation. [1] [3] [2]
Key methodologies for isolating these compounds and evaluating their activity are outlined below.
The dried roots of Sophora flavescens are typically extracted with methanol, followed by liquid-liquid partitioning with solvents like n-hexane, ethyl acetate, and n-butanol [3]. The active fractions are then purified using techniques such as:
Structural elucidation is achieved through comprehensive spectroscopic analysis including NMR ( [5]H, C, HSQC, HMBC), HRESIMS, UV, and IR [5] [4].
| Assay Target | Protocol Summary |
|---|---|
| PTP1B Inhibition [5] | An in vitro enzyme inhibition assay used to identify potential antidiabetic agents. |
| FAS Inhibition [3] | The inhibitory activity is assessed by measuring the incorporation of [³H] acetyl-CoA into palmitate in an in vitro system. |
| Cytotoxicity (e.g., MTT) [4] | Cells (e.g., HepG2, A549) are treated with the compound for a set time, followed by incubation with MTT reagent. Viable cells reduce MTT to purple formazan, quantified spectrophotometrically. |
| Antioxidant (ABTS) [4] | The compound's ability to scavenge the stable ABTS⁺ radical cation is measured by the disappearance of its characteristic green-blue color, calculating the IC₅₀. |
| Molecular Docking [3] | The 3D structure of a target protein (e.g., a FAS domain) is obtained. Ligand structures are optimized, often using quantum mechanics. Docking simulations predict binding affinity and interaction modes. |
The unique lavandulyl group is a critical determinant of bioactivity, significantly enhancing binding affinity to molecular targets like Fatty Acid Synthase (FAS) [3]. This makes the lavandulyl flavonoid scaffold a promising candidate for rational drug design.
Future work should focus on:
The primary botanical source for Kurarinol is the root of Sophora flavescens Aiton (also known as Ku Shen) [1] [2] [3]. The initial and critical steps involve proper preparation of the plant material to ensure extraction efficiency.
The following workflow visualizes the multi-step process for obtaining this compound from the prepared plant material. It is based on established chromatographic protocols for lavandulyl flavonoids from S. flavescens [6] [1] [5].
Diagram of the multi-step extraction and isolation workflow for this compound.
The powdered plant material is subjected to maceration or percolation with a polar solvent. Common solvents include:
The crude extract is concentrated under reduced pressure to yield a dry residue [5].
The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity to enrich the flavonoid content [5]:
The active EtOAc fraction is concentrated for further purification [1] [5].
The enriched fraction undergoes a series of chromatographic separations:
The tables below summarize critical data for the isolation process.
Table 1: Common Solvent Systems for this compound Isolation and Analysis
| Technique | Stationary Phase | Elution Solvent System (Ratio) | Purpose |
|---|---|---|---|
| Column Chromatography | Silica Gel | n-Hexane : Acetone (8:1) [5] | Initial fractionation |
| Silica Gel | CHCl₃ : Acetone (10:0 → 0:10 gradient) [5] | Broad-spectrum separation | |
| Silica Gel | n-Hexane : EtOAc (3:1) [5] | Isocratic elution of target | |
| Column Chromatography | Polyamide | Not Specified (Water/Alcohol likely) [1] | Final purification step |
| TLC Analysis | Silica Gel | CHCl₃ : MeOH (95:5) [6] | Monitoring fraction purity |
Table 2: Key Physicochemical Properties of this compound for Identification
| Property | Description / Value |
|---|---|
| CAS Number | 855746-98-4 [7] [8] |
| Molecular Formula | C₂₆H₃₂O₇ [9] [7] |
| Molecular Weight | 456.53 g/mol [9] [7] |
| Melting Point | 166-169 °C [7] |
| Stereochemistry | Contains (2S) and (2R) defined stereocenters [9] |
| Key Functional Groups | Flavanone skeleton, lavandulyl group at C-8, methoxy group at C-5, hydroxyl groups [6] |
| Critical Identification Techniques | NMR (¹H, ¹³C), MS (HRFAB-MS), IR, UV, Optical Rotation [5] |
The following table summarizes the key reported biological activities of this compound:
| Pharmacological Area | Observed Effect / Activity | Experimental Model (Cell Line/Organism) | Key Findings / Proposed Mechanism |
|---|---|---|---|
| Anti-hepatocellular Carcinoma (HCC) | Induces apoptosis; inhibits tumor growth | In vitro (HepG2, Huh-7, H22 cells); In vivo (mouse model) [1] | Suppresses constitutive and IL-6-induced STAT3 activation; reduces phosphorylation of JAK2 and Src; down-regulates STAT3 target genes (Bcl-2, Bcl-xL, Mcl-1, Cyclin D1) [1]. |
| Anti-liver Fibrosis | Inhibits activation and migration of hepatic stellate cells (HSCs) | In vitro (LX-2 cells) [2] | Regulates the TGF-β/Smads signaling pathway; down-regulates mRNA and protein levels of α-SMA, fibronectin, and collagen I [2]. |
| Cytotoxic Activity | Selective cytotoxicity against cancer cells | In vitro (various HCC cells, untransformed hepatocytes) [1] | Exhibited considerable cytotoxic activity against HCC cells, with a much lower effect on untransformed human and primary mouse hepatocytes compared to Kurarinone and Sophoraflavanone G [1]. |
Here are the methodologies used in the key studies on this compound.
1. Protocol for Anti-HCC Apoptosis Induction [1]
2. Protocol for Anti-Liver Fibrosis Activity [2]
The diagram below illustrates the key molecular pathways through which this compound exerts its pharmacological effects, based on the current research.
This diagram summarizes the two main experimentally supported mechanisms of action for this compound, involving the inhibition of key signaling pathways in cancer and fibrotic cells.
The table below summarizes the key experimental data for Kurarinol's biological activities from recent research:
| Activity / Property | Experimental Model / Assay | Result / Value | Citation |
|---|---|---|---|
| Anti-tyrosinase (Monophenolase) | Mushroom tyrosinase (L-tyrosine substrate) | IC₅₀ = 86.92 µM | [1] [2] |
| Anti-tyrosinase (Diphenolase) | Mushroom tyrosinase (L-DOPA substrate) | IC₅₀ = 205.30 µM | [1] [2] |
| Enzyme Kinetics (Monophenolase) | Mushroom tyrosinase (L-tyrosine substrate) | Inhibition Type: Non-competitive; Kᵢ = 100.60 µM | [1] [2] |
| Antioxidant Activity | ABTS radical scavenging assay | Exhibited potent inhibitory activity | [3] |
| Cytotoxic Activity | Not specified in detail | Exhibited cytotoxic effects | [3] |
Here are the methodologies used to generate the key data on this compound's anti-melanogenic and antioxidant properties.
This protocol is used to determine the potency of this compound as a tyrosinase inhibitor [1] [2].
This method evaluates the free radical scavenging capacity of this compound [3].
The following diagram illustrates the multidirectional signaling pathways through which Kuraridin (a compound structurally similar to this compound) and potentially other prenylated flavonoids from Sophora flavescens exert anti-melanogenic effects, as identified through network pharmacology [1] [2].
Network pharmacology and docking simulations suggest Kuraridin inhibits melanogenesis by targeting multiple genes and pathways. KIT and MAP2K1 are key in the c-KIT cascade, while PRKCA acts through a separate pathway. Strong binding interactions with c-KIT, ERK1/2, and PKC proteins have been predicted [1] [2].
This technical summary confirms that this compound is a biologically active prenylated flavonoid from Sophora flavescens with documented anti-tyrosinase, antioxidant, and cytotoxic properties [1] [2] [3]. Its multi-target mechanism, particularly in inhibiting melanogenesis, makes it a promising candidate for development as a natural skin-lightening agent or for treating hyperpigmentation disorders [1] [2].
Kurarinol is a prenylated flavanone belonging to a class of specialized metabolites found predominantly in Sophora flavescens (Kushen), a plant used extensively in traditional Chinese medicine and Japanese Kampo medicine. This perennial shrub from the Fabaceae family has been employed for centuries to treat conditions ranging from fever and dysentery to inflammatory skin disorders and microbial infections [1] [2]. Prenylated flavonoids represent a structurally distinct subclass of flavonoids characterized by the presence of prenyl (dimethylallyl) or modified prenyl side chains attached to the flavonoid skeleton, which significantly enhances their lipophilicity and biological activity compared to non-prenylated flavonoids [2]. The roots of S. flavescens contain numerous prenylated flavonoids with diverse biological activities, with this compound being one of the key compounds of interest alongside its structural analogs such as kurarinone, kuraridin, and sophoraflavanone G [2] [3].
The fundamental chemical skeleton of this compound consists of a classic flavanone structure (2-phenylchroman-4-one) with various hydroxyl, methoxy, and prenyl substitutions that dictate its physicochemical properties and biological interactions. These compounds are biosynthesized through the action of flavonoid prenyltransferases that utilize dimethylallyl pyrophosphate as a prenyl donor, generating either O- or C-prenylated products with varying side chains including 3,3-dimethylallyl, geranyl, lavandulyl, and farnesyl groups [2]. The lavandulyl group at position C-8 of the A-ring appears to be particularly important for several biological activities, with additional modifications at positions C-3 (ring C), C-5 (ring A), and C-4' (ring B) creating a diverse family of related compounds with overlapping yet distinct pharmacological profiles [2]. This technical guide comprehensively examines the chemistry, biological activities, experimental methodologies, and mechanistic insights concerning this compound and its structural analogs for researchers and drug development professionals.
This compound possesses the characteristic flavanone backbone comprising 15 carbon atoms arranged in three rings (A, B, and C), with specific substitutions that define its chemical identity and reactivity:
The lavandulyl side chain significantly increases the compound's hydrophobicity, leading to enhanced membrane permeability and bioavailability compared to non-prenylated flavonoids. This prenyl moiety also creates increased steric bulk that influences interactions with enzymatic active sites and receptor binding pockets, often resulting in enhanced biological activity [2]. The methoxy group at C-5 and specific hydroxylation patterns further contribute to the compound's hydrogen bonding capacity and overall molecular topology, dictating its pharmacological potential.
Table 1: Isolation Methods and Sources for this compound and Related Prenylated Flavanones
| Compound | Plant Source | Plant Part | Extraction Solvent | Isolation Method | Reference |
|---|---|---|---|---|---|
| Kurarinone | Sophora flavescens | Roots | Acetone, Dichloromethane | Column chromatography, preparative TLC | [1] [4] |
| Kurarinone | Sophora angustifolia | Roots | Methanol, Chloroform | Solvent partitioning, Chromatography | [1] |
| This compound | Sophora flavescens | Roots | Ethyl acetate | Solvent fractionation, Chromatography | [5] [6] |
| Sophoraflavanone G | Sophora flavescens | Roots | Methylene chloride | Column chromatography | [6] |
The extraction and isolation of this compound and related prenylated flavanones typically begins with dried plant material (most commonly S. flavescens roots) extracted with organic solvents of varying polarity. Acetone extraction has been shown to effectively concentrate kurarinone compared to methanol extraction [4]. Subsequent fractionation and purification employs a combination of normal and reverse-phase column chromatography, with final purification achieved through preparative thin-layer chromatography or high-performance liquid chromatography (HPLC) [1]. The structural elucidation of these compounds relies heavily on spectroscopic methods including NMR ( [1]H and C), mass spectrometry (ESI-MS, EI-MS), and UV-Vis spectroscopy, with comparison to authentic standards when available.
Advanced analytical quantification methods have been established for these compounds, particularly UPLC-MS/MS approaches that enable simultaneous qualification and quantification of multiple prenylated flavonoids in different plant parts within 10 minutes [3]. These methods have revealed that isoprenoid flavonoids, particularly kurarinone, this compound, kuraridin, and norkurarinone, are the predominant and most abundant flavonoids in S. flavescens, making them ideal marker compounds for quality control and standardization of herbal preparations [3].
Table 2: Biological Activities and Potency of this compound and Structural Analogs
| Biological Activity | Compound | Experimental System | Potency (IC50/EC50) | Reference |
|---|---|---|---|---|
| Tyrosinase Inhibition | Kuraridin | Enzyme assay | 0.16 μM (monophenolase), 0.04 μM (diphenolase) | [7] |
| Tyrosinase Inhibition | This compound | Enzyme assay | 8.60 ± 0.51 μM | [5] |
| Tyrosinase Inhibition | Kuraridinol | Enzyme assay | 0.88 ± 0.06 μM | [5] |
| Anticancer | Kurarinone | HL-60 cells (human myeloid leukemia) | 18.5 μM | [1] [8] |
| Anticancer | Kurarinone | Hela (cervical cancer) and A375 (melanoma) cells | 36-62 μM | [8] |
| Anticancer | Kurarinone | MCF-7/6 breast cancer cells | 22.2 μM | [3] |
| Anti-inflammatory | Kurarinone | TNFα-induced NF-κB inhibition in HepG2 cells | 4.0 μM | [3] |
| α-Glucosidase Inhibition | Kurarinone | Enzyme assay | 37-179 μM range | [3] |
| PTP1B Inhibition | Kurarinone | Enzyme assay | Non-competitive inhibition | [3] |
The anti-melanogenic activity of this compound and its analogs represents one of their most promising applications, particularly for cosmetic and dermatological uses. These compounds exhibit potent tyrosinase inhibitory activity, with kuraridin showing particularly remarkable potency in the nanomolar range (IC50 = 0.16 μM for monophenolase and 0.04 μM for diphenolase), significantly superior to kojic acid, a standard tyrosinase inhibitor [7]. Kinetic studies have revealed that these compounds act as non-competitive inhibitors for monophenolase activity, binding to allosteric sites rather than the substrate-binding site, while kuraridin exhibits competitive inhibition for diphenolase activity [7]. Beyond direct enzyme inhibition, network pharmacology approaches have identified that these compounds influence multiple signaling pathways involved in melanogenesis, including c-KIT and ETB-R pathways, with molecular docking simulations confirming strong interactions between kuraridin and key melanogenic proteins (c-KIT, ERK1/2, and PKC) [7].
The anticancer potential of these prenylated flavanones, particularly kurarinone, has been demonstrated across multiple cancer types including cervical, lung, hepatic, esophageal, breast, gastric, and prostate cancer cells [1] [8]. The in vitro anticancer activity of kurarinone shows IC50 values ranging from 2-62 μM, while in vivo efficacy has been observed at doses of 20-500 mg/kg body weight in xenograft models [1] [8]. The chemopreventive mechanisms include cell cycle arrest at G2/M and Sub-G1 phases, apoptosis induction through modulation of NF-κB, caspases (3/8/9/12), Bcl2, and Bcl-XL, and metastasis inhibition via regulation of epithelial-mesenchymal transition markers (Vimentin, N-cadherin, E-cadherin) and matrix metalloproteinases (MMP2, MMP3, MMP9) [1] [8]. Additionally, kurarinone produces cytostatic effects by modulating p21, p27, Cyclin D1, and Cyclin A proteins in cancer cells and possesses stress-mediated anticancer activity through modulation of STAT3 and Akt pathways [1] [4].
The anti-inflammatory activity of kurarinone involves a novel mechanism through induction of the KEAP1/Nrf2/HO-1 pathway [9]. Kurarinone activates Nrf2 by downregulating KEAP1 expression, subsequently increasing the expression of antioxidant enzymes including heme oxygenase-1 (HO-1) [9]. This activation leads to immunosuppressive effects, as demonstrated by the inhibition of inflammatory cytokine expression (IL-1β) and inducible nitric oxide synthase (iNOS) in LPS-stimulated RAW264.7 macrophages [9]. The anti-inflammatory effects were partially reversed by Tin Protoporphyrin IX (TinPPIX), an HO-1 inhibitor, confirming the involvement of this pathway [9]. Additionally, kurarinone and kuraridin significantly reduce LPS-induced ROS production and suppress the expression of various inflammatory cytokines (CCL2, TNF-α, IL-1β) [3].
For the isolation of this compound and related prenylated flavanones from S. flavescens roots, the following optimized protocol can be employed:
Tyrosinase inhibition assay: The anti-tyrosinase activity is determined using a spectrophotometric method with L-tyrosine or L-DOPA as substrate [5] [7]. Briefly, 70 μL of phosphate buffer (50 mM, pH 6.8), 10 μL of sample solution (dissolved in DMSO), and 20 μL of tyrosinase solution (100 U/mL) are mixed in a 96-well plate and pre-incubated at 25°C for 5 min. Then, 40 μL of L-tyrosine (2.5 mM) or L-DOPA (2.5 mM) is added and the mixture is incubated at 25°C for another 30 min. The amount of dopachrome produced is measured at 475 nm using a microplate reader. Kojic acid is used as a positive control. The inhibition percentage is calculated as follows: Inhibition (%) = [(A - B) - (C - D)] / (A - B) × 100, where A is the absorbance of the control without sample, B is the blank of the control without sample and enzyme, C is the absorbance with sample, and D is the blank with sample but without enzyme.
Cell-based anticancer activity: The cytotoxic potential against cancer cells is evaluated using the sulforhodamine B (SRB) assay [2] [3]. Cells are seeded in 96-well plates at a density of 5-10 × 10³ cells/well and incubated for 24 h. Various concentrations of test compounds are added and incubated for 48-72 h. The cells are then fixed with cold trichloroacetic acid (10%, w/v) for 1 h at 4°C, washed with water, and stained with 0.4% SRB solution for 30 min. Unbound dye is removed by washing with 1% acetic acid, and protein-bound dye is solubilized with 10 mM unbuffered Tris base. Absorbance is measured at 490 nm, and IC50 values are calculated using non-linear regression analysis.
Anti-inflammatory activity assessment: The anti-inflammatory potential is evaluated in LPS-stimulated RAW264.7 macrophages [9]. Cells are pre-treated with various concentrations of test compounds for 1 h, followed by stimulation with LPS (1 μg/mL) for 24 h. The production of nitric oxide is determined by measuring nitrite accumulation in the culture supernatant using Griess reagent. Inflammatory cytokine levels (TNF-α, IL-1β, IL-6) are measured using ELISA kits according to manufacturers' instructions. For mechanistic studies, protein and mRNA expression levels of iNOS, COX-2, HO-1, and KEAP1/Nrf2 pathway components are analyzed by Western blotting and quantitative RT-PCR, respectively.
The pleiotropic pharmacological effects of this compound and related prenylated flavanones arise from their interactions with multiple cellular signaling pathways. The following diagram illustrates the key molecular mechanisms underlying their anti-melanogenic, anticancer, and anti-inflammatory activities:
Diagram 1: Molecular mechanisms and signaling pathways of this compound and related prenylated flavanones. The diagram illustrates the multi-target approach of these compounds in exerting anti-melanogenic, anticancer, and anti-inflammatory effects through modulation of key cellular pathways.
The integrated stress response pathway represents another important mechanism activated by these compounds, particularly for their anticancer effects. Kurarinone has been shown to trigger ATF4 activation through the PERK-eIF2α pathway independent of other unfolded protein response arms (ATF6 and IRE1) [4]. This activation leads to cytostatic effects in cancer cells through induction of the cyclin-dependent kinase inhibitor p21 [4]. The cytostatic effect of kurarinone was significantly reduced by pharmacological inhibition of PERK, confirming the importance of this pathway in its mechanism of action [4].
Additionally, these prenylated flavanones exhibit estrogenic activities mediated through interaction with estrogen receptors (ERα and ERβ) [2]. Multiple assay systems including cell proliferation (sulforhodamine B assay), Western blotting (rapid signaling through Erk1/2 and Akt), and RT-PCR (transcription of estrogen-responsive genes) have confirmed the estrogenic potential of these compounds [2]. The estrogenic activities were inhibited by the estrogen receptor antagonist ICI 182,780, confirming receptor-mediated mechanisms [2]. Structure-activity relationship studies indicate that the hydroxyl group at position 4' plays an important role in estrogenic activity, as its absence (as in kushenol A) reduces potency [2].
This compound and related prenylated flavanones from S. flavescens represent promising multifunctional candidates for pharmaceutical and cosmeceutical development. Their broad-spectrum biological activities—including anti-melanogenic, anticancer, anti-inflammatory, antioxidant, and estrogenic effects—coupled with their favorable toxicity profiles make them attractive for further investigation. The structure-activity relationships established for these compounds provide guidance for medicinal chemistry optimization, particularly the importance of the lavandulyl group at C-8 and specific hydroxylation patterns for enhancing biological activity.
Future research should focus on several key areas:
1. Biological Rationale and Significance Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in a wide variety of human cancers (approximately 70%) and plays a critical role in tumor progression [1]. Its hyperactivation promotes cancer cell proliferation, survival, metastasis, and chemoresistance, while also modifying the tumor microenvironment to foster angiogenesis and immunosuppression [2] [3] [1]. As STAT3 activation is typically transient in normal cells, it represents a promising and specific target for cancer therapy [1].
2. Key Signaling Mechanisms and Phosphorylation Sites A comprehensive understanding of STAT3 signaling is crucial for developing effective inhibition strategies. The accompanying diagram below illustrates the two primary phosphorylation events that regulate its oncogenic activity.
3. Quantitative Data on Selective STAT3 Inhibitors While various inhibitor modalities exist (peptides, decoy oligonucleotides, siRNAs), small molecule inhibitors targeting the SH2 domain are a major focus due to their ability to prevent STAT3 dimerization [4] [1]. The table below summarizes key preclinical data for a selection of these inhibitors.
Table 1: Preclinical Efficacy of Direct STAT3 Small-Molecule Inhibitors [1]
| Inhibitor Name | Primary Cancer Models Tested (In Vivo) | Reported Efficacy in Preclinical Studies |
|---|---|---|
| STX-0119 | Lymphoma, Glioblastoma | Tumor growth inhibition; Increased life span |
| YHO-1701 | HNSCC, NSCLC | Tumor growth inhibition |
| LLL12B | Medulloblastoma | Tumor growth inhibition |
| C188-9 (TTI-101) | HNSCC, Lung Cancer (KM-LUAD) | Tumor growth inhibition; Reduced pY-STAT3; Increased anti-tumor immunity [5] |
| Stattic | HNSCC, TNBC | Tumor growth inhibition |
| S3I-201 | Liver Cancer | Tumor growth inhibition |
| Danvatirsen (Antisense Oligo) | ALCL, NSCLC, MDS/AML | Decreased tumor burden; Tumor growth inhibition |
Abbreviations: ALCL: Anaplastic Large-Cell Lymphoma; AML: Acute Myeloid Leukemia; HNSCC: Head and Neck Squamous Cell Carcinoma; MDS: Myelodysplastic Syndromes; NSCLC: Non-Small Cell Lung Carcinoma; TNBC: Triple-Negative Breast Cancer.
4. Detailed Experimental Protocols The following workflow outlines a standard pipeline for evaluating STAT3 inhibitors in vitro and in vivo, synthesizing methods from multiple studies [2] [5].
5. Critical Considerations for Research and Development
The strategic inhibition of STAT3 remains a highly active and promising area in oncology research. Future work should prioritize the development of highly specific inhibitors, particularly those targeting the SH2 domain to prevent dimerization, and rigorously evaluate them in physiologically relevant models, including those with an intact immune system, to fully understand their impact on the tumor microenvironment [5].
Hepatocellular carcinoma (HCC) represents a significant global health challenge, ranking as the fifth most prevalent malignant disease and the third leading cause of cancer-related mortality worldwide. Current therapeutic options for HCC remain limited in efficacy, with conventional treatments like surgical intervention only applicable to a small proportion of patients due to late-stage diagnosis and the challenging drug resistance properties of HCC cells [1]. The discovery and development of novel therapeutic agents with improved safety profiles and mechanistic novelty are therefore urgently needed. Kurarinol, a prenylated flavonoid isolated from the roots of the traditional medicinal plant Sophora flavescens (Kushen), has emerged as a promising candidate based on its potent pro-apoptotic activity against HCC cells with minimal toxic effects on normal cells and animal models [2] [1].
The roots of Sophora flavescens have been employed in traditional Chinese medicine for treating various ailments, including malignant diseases of the digestive tract. Modern phytochemical investigations have identified this compound as one of several bioactive flavonoids responsible for the plant's documented anti-tumor properties [1]. Initial screening studies comparing seven isolated flavonoids from Kushen revealed that this compound exhibited substantial cytotoxic activity against HCC cells while demonstrating reduced cytotoxicity toward untransformed human hepatocytes (HL-7702) and primary mouse hepatocytes compared to other flavonoids like kurarinone and sophoraflavanone G [1]. This selective cytotoxicity profile, combined with its potent anti-HCC activity, positions this compound as an attractive subject for further investigation and development as a potential therapeutic agent for HCC.
This compound exerts its anti-HCC effects primarily through the modulation of critical signaling pathways that govern hepatocellular carcinoma cell survival, proliferation, and apoptosis. The most extensively characterized mechanism involves the suppression of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway [2] [1] [3]. STAT3 is a cytoplasmic transcription factor that plays pivotal roles in regulating cell growth, differentiation, and survival. In resting states, STAT3 remains inactive in the cytoplasm, but upon activation through phosphorylation at Tyr705 by upstream kinases (particularly Janus kinases or JAKs), it undergoes homodimerization and nuclear translocation, where it binds to specific DNA response elements and promotes the transcription of various genes involved in cell survival, proliferation, and inhibition of apoptosis [1]. Importantly, STAT3 is found to be constitutively activated in the majority of HCC patients with poor prognosis but not in non-tumor surrounding tissues or normal hepatocytes, making it an attractive therapeutic target for HCC treatment [1].
Recent research has identified an additional mechanism through which this compound may combat HCC, particularly in the context of non-alcoholic fatty liver disease-associated HCC (NAFLD-HCC). Studies indicate that this compound can restrain NAFLD-HCC progression by suppressing Epidermal Growth Factor Receptor (EGFR) signaling, which plays a crucial role in lipid metabolism and cancer cell proliferation in this specific HCC subtype [4]. The EGFR pathway is frequently dysregulated in various cancers, including HCC, and contributes to enhanced tumor cell survival and growth. Through the dual inhibition of both STAT3 and EGFR signaling pathways, this compound demonstrates multi-faceted anti-tumor activity against hepatocellular carcinoma across different etiologies.
Table 1: Key Signaling Pathways Targeted by this compound in HCC
| Pathway | Molecular Targets | Biological Consequences | HCC Context |
|---|---|---|---|
| STAT3 Signaling | JAK kinases, STAT3 phosphorylation, STAT3 nuclear translocation | Downregulation of anti-apoptotic genes, cell cycle arrest, apoptosis induction | Conventional HCC; constitutively active in most HCC cases |
| EGFR Signaling | EGFR activation, downstream kinase cascades | Reduced lipid deposition, decreased cell proliferation, apoptosis induction | NAFLD-associated HCC |
The following diagram illustrates the molecular mechanisms through which this compound induces apoptosis in hepatocellular carcinoma cells by targeting STAT3 and EGFR signaling pathways:
Figure 1: Molecular Mechanisms of this compound in HCC Cells. This compound inhibits STAT3 and EGFR signaling pathways, suppressing transcription of anti-apoptotic genes and inducing apoptosis.
HCC Cell Lines: Utilize established human hepatocellular carcinoma cell lines including HepG2, Huh-7, and Bel-7402, along with mouse H22 HCC cells. Maintain non-transformed human hepatocytes (HL-7702) and primary mouse hepatocytes as normal cell controls for selectivity assessment [1].
Culture Conditions: Grow cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a humidified 5% CO2 atmosphere. Replace culture medium every 2-3 days and subculture at 80-90% confluence using standard trypsinization procedures [1] [5].
This compound Preparation: Prepare a stock solution of this compound at 50 mg/mL in dimethyl sulfoxide (DMSO) and store at -20°C. For treatment, dilute the stock solution in culture medium to achieve final working concentrations (typically 10-30 μg/mL), ensuring that the final DMSO concentration does not exceed 0.1% (v/v). Include vehicle controls with equivalent DMSO concentrations in all experiments [1].
Sub-G1 DNA Content Analysis: After treating HCC cells with this compound (10 and 30 μg/mL) for 48 hours, harvest cells by trypsinization, wash with cold phosphate-buffered saline (PBS), and fix in 70% ethanol at -20°C overnight. Following fixation, wash cells and resuspend in PBS containing 50 μg/mL propidium iodide and 100 μg/mL RNase A, then incubate for 30 minutes at 37°C in the dark. Analyze DNA content using flow cytometry and determine the percentage of cells with Sub-G1 DNA content, indicative of apoptotic cells [1].
Caspase-3 Activity Assay: After this compound treatment, harvest cells and lyse in appropriate lysis buffer. Measure caspase-3 activity using the Caspase Activity Assay kit according to manufacturer's protocol. Briefly, incubate cell lysates with caspase-3 substrate Ac-DEVD-pNA at 37°C for 2 hours and measure the absorbance at 405 nm using a microplate reader. Express caspase-3 activity as fold-increase over untreated controls [1] [5].
Nuclear Morphological Assessment (Hoechst 33258 Staining): Seed HCC cells on glass coverslips and treat with this compound for 24 hours. After treatment, wash cells with PBS and fix with 4% formaldehyde for 15 minutes. Following fixation, stain cells with Hoechst 33258 solution (10 μg/mL) for 15 minutes in the dark. After washing, examine nuclear morphology using fluorescence microscopy and identify apoptotic cells by characteristic chromatin condensation and nuclear fragmentation [5].
Animal Selection: Use male Kunming mice (weighing 18-22 g) for in vivo studies. House animals under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to food and water. All animal procedures should be approved by the appropriate Institutional Animal Care and Use Committee [1] [6].
HCC Xenograft Model: Inoculate mice subcutaneously in the right flank with H22 mouse HCC cells (1 × 10^6 cells in 0.1 mL PBS). Allow tumors to establish for 7 days before initiating treatment [1] [6].
Treatment Protocol: Randomly divide tumor-bearing mice into treatment groups (typically 8-10 animals per group). Administer this compound via intraperitoneal injection at appropriate doses (e.g., 10 and 30 mg/kg) daily for 10 consecutive days. Include a vehicle control group (receiving equivalent DMSO/saline solution) and a positive control group (receiving standard chemotherapy such as 5-fluorouracil) [1].
Body Weight and Clinical Observations: Monitor and record body weight changes and any signs of toxicity (lethargy, rough coat, abnormal behavior) daily throughout the treatment period [1].
Serum Biochemistry: At the end of the treatment period, collect blood samples via cardiac puncture under anesthesia. Separate serum by centrifugation and analyze liver function markers (alanine aminotransferase [ALT], aspartate aminotransferase [AST]), renal function parameters (blood urea nitrogen [BUN], uric acid), and creatine kinase (CK) levels using standard clinical chemistry analyzers [1].
Hematological Analysis: Perform complete blood count including white blood cells, red blood cells, and platelets using automated hematology analyzers to assess potential myelosuppressive effects [1].
Tumor Volume and Weight Measurement: Measure tumor dimensions regularly using calipers and calculate tumor volume using the formula: Volume = (Length × Width^2) / 2. At the end of the experiment, euthanize animals humanely, excise tumors, and weigh them to determine tumor growth inhibition [1] [6].
TUNEL Assay for Apoptosis: Process tumor tissues for terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay according to standard protocols. Quantify TUNEL-positive cells in multiple random fields per sample to assess apoptosis induction in tumor tissues [1].
Immunohistochemical Staining: Perform immunohistochemical analysis of tumor sections for STAT3 expression and phosphorylation status using specific antibodies. Quantify staining intensity using appropriate image analysis software [1].
Table 2: In Vitro Efficacy of this compound Against HCC Cell Lines
| Cell Line | IC50 Value (μg/mL) | Apoptosis Induction (% Sub-G1) | Caspase-3 Activation (Fold Increase) | STAT3 Activity Inhibition (%) |
|---|---|---|---|---|
| HepG2 | ~15-20 μg/mL | ~35-40% (at 30 μg/mL) | ~3.5-4.0 fold (at 30 μg/mL) | ~60-70% (at 30 μg/mL) |
| Huh-7 | ~15-20 μg/mL | ~30-35% (at 30 μg/mL) | ~3.0-3.5 fold (at 30 μg/mL) | ~55-65% (at 30 μg/mL) |
| H22 | ~10-15 μg/mL | ~40-45% (at 30 μg/mL) | ~4.0-4.5 fold (at 30 μg/mL) | ~65-75% (at 30 μg/mL) |
| HL-7702 (Normal) | >50 μg/mL | <5% (at 30 μg/mL) | ~1.0-1.2 fold (at 30 μg/mL) | Not Significant |
Table 3: In Vivo Efficacy and Toxicity Profile of this compound in H22 Xenograft Model
| Parameter | Vehicle Control | This compound (10 mg/kg) | This compound (30 mg/kg) | 5-FU (Positive Control) |
|---|---|---|---|---|
| Tumor Volume Inhibition (%) | - | ~40-50% | ~60-70% | ~50-60% |
| Tumor Weight Inhibition (%) | - | ~45-55% | ~65-75% | ~55-65% |
| TUNEL-Positive Cells (%) | <5% | ~25-35% | ~45-55% | ~35-45% |
| Body Weight Change (%) | +5-8% | +3-5% | +1-3% | -5-10% |
| Serum ALT (U/L) | Normal Range | No Significant Change | No Significant Change | Elevated |
| Serum AST (U/L) | Normal Range | No Significant Change | No Significant Change | Elevated |
| Hematological Parameters | Normal | No Significant Change | No Significant Change | Myelosuppression |
Statistical Methods: Perform all experiments in triplicate or more and express data as mean ± standard deviation (SD). Use Student's t-test for comparisons between two groups and one-way ANOVA followed by appropriate post-hoc tests for multiple comparisons. Consider p-values < 0.05 as statistically significant [1] [5].
Data Interpretation: The dose-dependent induction of apoptosis across multiple HCC cell lines, coupled with concomitant suppression of STAT3 transcriptional activity, provides compelling evidence for the proposed mechanism of action. The selective cytotoxicity observed between HCC cells and normal hepatocytes suggests a favorable therapeutic window. In vivo data demonstrating significant tumor growth inhibition without appreciable toxicity to host animals further supports the translational potential of this compound as a potential therapeutic agent for HCC [2] [1] [3].
The comprehensive data on this compound's anti-HCC activity highlights its potential as a lead compound for the development of novel hepatocellular carcinoma therapeutics. Its ability to selectively induce apoptosis in HCC cells while demonstrating minimal toxicity to normal hepatocytes and low adverse effects in tumor-bearing mice addresses a critical limitation of current HCC chemotherapeutic agents [2] [1]. The mechanistic involvement of STAT3 signaling suppression is particularly significant given the prevalent activation of this pathway in human HCC specimens and its association with poor prognosis [1].
Future research should focus on several key areas:
Structure-Activity Relationship Studies: Systematically modify the this compound structure to identify key pharmacophores responsible for its anti-HCC activity and potentially develop more potent analogs with improved pharmaceutical properties [1].
Combination Therapy Strategies: Evaluate this compound in combination with established HCC therapeutics such as sorafenib or conventional chemotherapeutic agents to assess potential synergistic effects and overcome drug resistance [7].
Advanced Formulation Development: Explore novel drug delivery systems including nanoparticle-based formulations to enhance bioavailability, improve tumor targeting, and reduce potential systemic exposure [6].
Expanded Mechanism Studies: Further investigate the molecular details of this compound's action on both STAT3 and EGFR signaling pathways, including effects on upstream regulators and downstream effector molecules [4] [1].
Additional HCC Models: Evaluate this compound efficacy in patient-derived xenograft models and HCC models representing different etiologies (viral hepatitis-induced, NAFLD-related) to better predict clinical utility [4] [6].
Liver fibrosis is a pathological process characterized by excessive deposition of extracellular matrix (ECM) components, primarily fibrillar collagen, which occurs in most types of chronic liver diseases and can progress to cirrhosis, hepatocellular carcinoma, and liver failure if left untreated [1]. The pathogenesis of liver fibrosis involves persistent hepatic injury that leads to inflammation, oxidative stress, and ultimately activation of hepatic stellate cells (HSCs) [2]. In normal liver, HSCs reside in the perisinusoidal space in a quiescent state, storing vitamin A lipid droplets [3]. Following chronic injury, HSCs undergo dramatic phenotypic transformation into activated myofibroblasts that express α-smooth muscle actin (α-SMA) and produce excessive ECM components, particularly collagen type I [1] [3].
The LX-2 human hepatic stellate cell line represents a well-characterized and widely used experimental model for studying liver fibrosis mechanisms and screening potential anti-fibrotic compounds [4] [5]. LX-2 cells were generated through spontaneous immortalization of early-passage HSCs grown under low serum conditions and retain key features of activated HSCs, including expression of α-SMA, vimentin, glial fibrillary acidic protein (GFAP), and responsiveness to pro-fibrotic cytokines [4] [5]. These cells demonstrate consistent phenotype, high transfection efficiency, and viability in serum-free media, making them particularly suitable for mechanistic studies and drug screening [4]. Genetic authentication of LX-2 cells has been established through short tandem repeat (STR) profiling, and the cells exhibit a complex but consistent karyotype [5]. When cultured on standard plastic surfaces, LX-2 cells maintain an activated phenotype but can be further stimulated with transforming growth factor-β (TGF-β) or other pro-fibrotic mediators to enhance their fibrogenic activity for experimental purposes [6].
This compound, a novel lavandulyl flavonoid isolated from Sophora flavescens, has demonstrated significant hepatoprotective and anti-fibrotic activities in both in vitro and in vivo models [7]. The compound exerts its anti-fibrotic effects through multiple interconnected molecular pathways that target key aspects of HSC activation and liver fibrogenesis.
TLR/NF-κB Signaling Pathway Inhibition: this compound significantly inhibits the TLR2/NF-κB signaling cascade, a critical pathway in hepatic inflammation and fibrogenesis. Treatment with this compound reduces protein expression levels of TLR2, NF-κB (P65), phospho-P65, COX-2, and IL-1β in LX-2 cells [7]. This inhibition subsequently attenuates the production of pro-inflammatory cytokines and chemokines that contribute to HSC activation and liver injury. The suppression of this signaling pathway represents one of the primary mechanisms through which this compound exerts its hepatoprotective effects against CCl₄-induced injury [7].
TGF-β/Smad Signaling Pathway Modulation: While not directly demonstrated for this compound, related flavonoids such as casticin have shown potent inhibition of the TGF-β/Smad pathway in LX-2 cells [1]. Given the structural similarities among flavonoids, this compound may share this mechanism. Casticin treatment significantly reduced Smad2/3 phosphorylation and nuclear translocation, thereby inhibiting the transcription of profibrotic genes including collagen type I, α-SMA, and tissue inhibitor of metalloproteinase-1 (TIMP-1) [1]. This pathway represents a central regulatory mechanism in HSC activation and ECM production.
Oxidative Stress Reduction: this compound demonstrates significant antioxidant activity that contributes to its hepatoprotective effects. The compound reduces the production of reactive oxygen species (ROS) in LX-2 cells exposed to CCl₄, which otherwise leads to lipid peroxidation and cellular damage [7]. By mitigating oxidative stress, this compound prevents one of the key triggers of HSC activation and subsequent fibrogenesis.
Apoptosis Induction in Activated HSCs: Similar to other bioactive compounds such as casticin and DL-glyceraldehyde, this compound may promote selective apoptosis of activated HSCs through caspase-dependent pathways [8] [1]. DL-glyceraldehyde has been shown to activate caspase-3/9 and increase PARP cleavage in LX-2 cells, resulting in apoptotic cell death specifically in activated HSCs while sparing hepatocytes [8]. This selective elimination of activated HSCs represents a promising therapeutic approach for reversing established fibrosis.
MAPK Signaling Modulation: The anti-fibrotic effects of this compound may also involve regulation of MAPK signaling pathways. DL-glyceraldehyde, another anti-fibrotic compound, significantly elevated phosphorylation of ERK and JNK in LX-2 cells, and inhibition of these pathways attenuated its anti-proliferative and pro-apoptotic effects [8]. These findings suggest that MAPK signaling represents an important regulatory node in HSC fate that may be targeted by this compound.
Table 1: Key Anti-Fibrotic Mechanisms of this compound in LX-2 Cells
| Mechanism | Molecular Targets | Biological Effects | Experimental Evidence |
|---|---|---|---|
| TLR/NF-κB inhibition | TLR2, NF-κB (P65), COX-2, IL-1β | Reduced inflammation and hepatocyte injury | CCl₄-induced LX-2 model [7] |
| TGF-β/Smad modulation | Smad2/3 phosphorylation, Nuclear translocation | Decreased ECM production and HSC activation | Related flavonoids in LX-2 [1] |
| Oxidative stress reduction | ROS, Lipid peroxidation | Attenuated oxidative damage and HSC activation | CCl₄-induced LX-2 model [7] |
| Apoptosis induction | Caspase-3/9, PARP cleavage | Elimination of activated HSCs | Related compounds in LX-2 [8] |
| MAPK signaling modulation | p-ERK, p-JNK | Regulation of proliferation and apoptosis | Related compounds in LX-2 [8] |
This compound demonstrates potent anti-fibrotic activity at specific concentration ranges across multiple experimental models. The quantitative data collected from relevant studies provide insights into its efficacy and potential therapeutic window.
Table 2: Quantitative Anti-Fibrotic Effects of this compound and Reference Compounds
| Compound | Experimental Model | Effective Concentration | Key Outcomes | Reference |
|---|---|---|---|---|
| This compound | CCl₄-induced HepG2 cells | 10 μM | Increased cell viability from 24.5% to 67.3% | [7] |
| This compound | CCl₄-induced KM mice | Not specified | Improved liver histology and reduced inflammation | [7] |
| Casticin (flavonoid) | TGF-β-activated LX-2 cells | 2.5-10 μM | Reduced α-SMA and collagen I expression | [1] |
| Casticin | CCl₄-induced mouse model | 20 mg/kg/day | Attenuated fibrosis scores and hydroxyproline content | [1] |
| DL-glyceraldehyde | LX-2 cells | 0.25-0.75 mM | Reduced cell viability and lactate production | [8] |
| Astragalus polysaccharide + β-elemene | LX-2 cells | 3 mg/ml + 0.2 mg/ml | Reduced viability to 7.6% at 24h | [9] |
The concentration-dependent effects of this compound and related anti-fibrotic compounds follow characteristic dose-response relationships. For this compound, the optimal efficacy was observed at 10 μM in CCl₄-induced HepG2 cells, significantly increasing cell viability from 24.5% in the model group to 67.3% in the treatment group [7]. Other flavonoids such as casticin demonstrated potent anti-fibrotic effects in LX-2 cells at concentrations ranging from 2.5 to 10 μM [1]. Time-course experiments revealed that the maximal effects of this compound and related compounds typically require 24-48 hours of continuous exposure, with earlier time points (6-12 hours) showing initial molecular changes in signaling pathways and later time points (48-72 hours) demonstrating more pronounced phenotypic effects including reduced α-SMA expression and collagen deposition [7] [1].
Materials:
Procedure:
Technical Notes:
Materials:
Procedure:
Technical Notes:
Molecular Analysis:
Functional Assays:
The following diagram illustrates the experimental workflow for evaluating this compound's anti-fibrotic effects in LX-2 cells:
Figure 1: Experimental workflow for evaluating this compound's anti-fibrotic effects in LX-2 cells
When designing experiments to evaluate this compound's anti-fibrotic effects in LX-2 cells, several critical factors must be considered to ensure biologically relevant and reproducible results. First, passage number should be carefully controlled, as LX-2 cells beyond passage 15 may exhibit altered phenotypic characteristics and reduced responsiveness to fibrotic stimuli [5]. Second, serum concentration during treatment requires optimization; while 2% FBS is standard for maintenance, lower concentrations (0.5-1%) during treatment may reduce background activation and enhance detection of treatment effects [4]. Third, the choice of pro-fibrotic stimulus should align with research objectives: TGF-β1 (2-5 ng/mL) is optimal for studying TGF-β/Smad signaling pathways, while CCl₄ (0.35%) better models chemical-induced hepatotoxicity [7] [1].
The timing of endpoint assessments should correspond to the biological process being studied: early signaling events (phosphorylation, nuclear translocation) may be detectable within 30 minutes to 2 hours, while changes in gene expression typically require 6-12 hours, and alterations in protein expression and ECM deposition need 24-48 hours [7] [1]. Including appropriate positive controls is essential for validating experimental systems; for TLR/NF-κB pathway studies, lipopolysaccharide (LPS) can be used, while for TGF-β/Smad pathway investigations, SB431542 (a TGF-β receptor inhibitor) serves as an effective control [7] [1].
Based on published research with this compound and related flavonoids, several technical recommendations can enhance experimental outcomes. For This compound solubility, DMSO is the preferred solvent, with stock concentrations up to 50 mM achievable; ensure complete dissolution and sterile filtration before use. When conducting dose-response studies, include a wide concentration range (0.1-100 μM) to comprehensively characterize this compound's effects, with particular attention to the 1-20 μM range where most flavonoid compounds demonstrate activity [7] [1].
For signal transduction studies, implement serum starvation for at least 12 hours before treatment to synchronize cells and reduce background signaling activity. When assessing ECM-related endpoints, consider concentrating culture supernatants using centrifugal filters (10 kDa cutoff) to improve detection sensitivity for secreted collagens and other matrix proteins. For high-content screening, automate image acquisition and analysis of LX-2 cell morphology and α-SMA expression using fluorescent staining and confocal microscopy.
Common challenges in this compound anti-fibrotic research include inconsistent LX-2 activation between experiments, which can be addressed by using consistent passage numbers, serum lots, and implementing pre-stimulation standardization. High background activation may occur due to overconfluence or serum concentration issues; optimize seeding density and reduce serum during treatment phases. Weak treatment effects might result from this compound instability in solution; prepare fresh working solutions for each experiment and verify compound stability under experimental conditions.
If expected pathway inhibition is not observed, verify pathway activity in your experimental system using positive controls and confirm target engagement through appropriate biochemical assays. Cellular toxicity concerns should be addressed by including comprehensive viability assays and comparing effects on LX-2 cells versus hepatocytes (e.g., HepG2 cells) to assess selective toxicity toward activated HSCs [8].
This compound demonstrates significant potential as a therapeutic candidate for liver fibrosis through its multi-targeted action on key pathological processes in LX-2 cells. The compound primarily exerts anti-fibrotic effects by inhibiting the TLR2/NF-κB signaling pathway, reducing expression of pro-inflammatory mediators including COX-2 and IL-1β [7]. Additional mechanisms may include modulation of TGF-β/Smad signaling, reduction of oxidative stress, and induction of selective apoptosis in activated HSCs, as demonstrated by structurally related flavonoids [8] [1].
The experimental protocols outlined herein provide a standardized framework for evaluating this compound's anti-fibrotic activity in LX-2 cells, encompassing cell culture techniques, treatment conditions, and comprehensive assessment methodologies. When implementing these protocols, careful attention to passage number, serum concentration, and appropriate controls is essential for generating reproducible and biologically relevant data. Further research should explore this compound's effects in complex in vitro systems including co-culture models and precision-cut liver slices to better recapitulate the hepatic microenvironment. Additionally, investigation of this compound's pharmacokinetics and in vivo efficacy in advanced animal models of fibrosis will be crucial for translational development.
The Transforming Growth Factor-beta (TGF-β)/Smad signaling pathway represents a fundamental intracellular mechanism that regulates critical cellular processes including proliferation, differentiation, apoptosis, and extracellular matrix (ECM) production. Under pathological conditions, dysregulated TGF-β signaling drives excessive ECM accumulation, leading to fibrotic diseases affecting multiple organs including lungs, liver, kidney, and heart. The canonical pathway initiates when TGF-β ligands bind to transmembrane serine/threonine kinase receptors (TβRI and TβRII), triggering phosphorylation of receptor-regulated Smads (R-Smads: Smad2/3). These phosphorylated R-Smads then form complexes with the common mediator Smad4 and translocate to the nucleus, where they regulate transcription of fibrotic target genes. Additionally, TGF-β activates non-canonical pathways including PI3K/AKT signaling, which cooperatively enhances profibrotic responses [1] [2].
In pulmonary fibrosis specifically, TGF-β induces epithelial-mesenchymal transition (EMT) in lung epithelial cells, promoting their transformation into collagen-producing myofibroblasts. This process is characterized by upregulation of α-smooth muscle actin (α-SMA) and excessive deposition of collagen types I and III, ultimately leading to impaired lung function. The central role of TGF-β/Smad signaling in fibrogenesis makes it a prime therapeutic target for antifibrotic drug development [1] [3]. Current FDA-approved drugs for idiopathic pulmonary fibrosis (IPF), pirfenidone and nintedanib, provide only symptomatic relief without halting disease progression, highlighting the urgent need for more effective therapeutics that directly target core signaling pathways [3].
Kurarinone is a prenylated flavonoid isolated from the medicinal plant Sophora flavescens (Kushen), which has traditionally been used in Eastern medicine for its anti-inflammatory and antioxidant properties. This natural compound has recently emerged as a promising antifibrotic agent with demonstrated efficacy in suppressing TGF-β-driven fibrotic processes across multiple disease models. In renal fibrosis, kurarinone attenuated tubular epithelial cell EMT, while in pulmonary fibrosis models, it significantly reduced collagen deposition and improved lung function parameters [3].
The molecular mechanism underlying kurarinone's antifibrotic effects involves dual inhibition of both canonical (Smad2/3-dependent) and non-canonical (PI3K/AKT-mediated) TGF-β signaling pathways. By targeting these two complementary profibrotic mechanisms, kurarinone effectively disrupts the key cellular processes driving fibrosis progression. Its natural origin and favorable toxicity profile further enhance its therapeutic potential as a lead compound for antifibrotic drug development [3]. The following experimental protocols provide detailed methodologies for evaluating kurarinone's efficacy in inhibiting TGF-β/Smad signaling in both in vitro and in vivo settings, enabling comprehensive investigation of its antifibrotic properties and mechanisms of action.
Cell Line Selection: Utilize human lung epithelial cells (BEAS-2B) obtained from the American Type Culture Collection (ATCC). Maintain cells in high-glucose Dulbecco's modified Eagle medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum (FBS), 1 mM sodium pyruvate, 2 mM glutamine, 100 U/mL penicillin, and 50 μg/mL streptomycin [3].
Culture Conditions: Grow cells at 37°C in a humidified 5% CO₂ incubator. Limit cell usage to passages 15 or lower to maintain phenotypic stability. For experimental treatments, culture cells to 60-80% confluence before switching to serum-free medium for kurarinone and TGF-β1 treatments [3].
Compound Preparation: Prepare a 50 mM stock solution of kurarinone (purity ≥97.46% by UPLC) in dimethyl sulfoxide (DMSO) and store at -20°C. Further dilute in serum-free medium immediately before use, ensuring final DMSO concentration does not exceed 0.1% (v/v). Prepare TGF-β1 (e.g., from BD Biosciences) as a 10 μg/mL stock in 4 mM HCl containing 1% BSA [4] [3].
Treatment Protocol: Pre-treat cells with kurarinone (1-20 μM) or vehicle control for 2 hours before stimulating with TGF-β1 (2-5 ng/mL) for 24-72 hours, depending on assay requirements. Include controls for baseline measurements (untreated cells) and TGF-β1-induced effects (TGF-β1 alone) [3].
Assay Principle: Determine compound cytotoxicity using mitochondrial dehydrogenase activity as an indicator of cell viability. This assay ensures observed antifibrotic effects are not attributable to cytotoxic actions [3].
Procedure: Plate BEAS-2B cells in 96-well plates (5×10³ cells/well) and incubate for 24 hours. Treat with kurarinone (0-100 μM) or vehicle for 24-48 hours. Add 10 μL of EZ-CytoX solution (DoGenBio) per well and incubate for 1-4 hours at 37°C. Measure absorbance at 450 nm using a microplate reader [3].
Data Analysis: Calculate cell viability as percentage of vehicle control. Use results to determine non-cytotoxic concentration ranges for subsequent experiments (typically ≤20 μM kurarinone) [3].
Protein Extraction: Harvest cells in RIPA lysis buffer supplemented with 1 mM PMSF and protease/phosphatase inhibitor cocktails (Roche). Centrifuge at 14,000×g for 15 minutes at 4°C and collect supernatants. Determine protein concentration using Bio-Rad or BCA assay [4] [3].
Electrophoresis and Transfer: Separate proteins (20-50 μg per lane) on 4-12% Bis-Tris polyacrylamide gels (Invitrogen) and transfer to PVDF membranes (Bio-Rad). Block membranes with 5% non-fat dry milk in TBST for 1 hour at room temperature [4].
Antibody Incubation: Incubate membranes overnight at 4°C with primary antibodies against: p-Smad2 (Ser465/467), p-Smad3, total Smad2/3, p-AKT (Ser473), total AKT, α-SMA, E-cadherin, N-cadherin, collagen I, and β-actin (loading control). Use recommended antibody dilutions (typically 1:500-1:2000) according to manufacturer instructions (Cell Signaling Technology, Santa Cruz Biotechnology) [3].
Detection: Incubate with appropriate HRP-conjugated secondary antibodies (1:5000 dilution) for 1 hour at room temperature. Develop using enhanced chemiluminescence (ECL) substrate (Amersham) and image with a chemiluminescence detection system [4] [3].
Cell Fixation and Permeabilization: Culture cells on glass coverslips in 12-well plates. After treatments, fix with 4% paraformaldehyde for 15 minutes and permeabilize with 0.1% Triton X-100 for 10 minutes [4].
Staining Protocol: Block with 1% BSA for 30 minutes, then incubate with primary antibodies against Smad2/3 (1:100-1:200), α-SMA (1:200), or E-cadherin (1:200) overnight at 4°C. After washing, incubate with Alexa Fluor-conjugated secondary antibodies (1:400, Molecular Probes) for 1 hour at room temperature protected from light [4] [3].
Visualization: Counterstain nuclei with DAPI (300 nM) for 5 minutes, mount slides with antifade mounting medium, and visualize using a fluorescence microscope with 40× objective. Quantify fluorescence intensity or nuclear/cytoplasmic distribution using ImageJ software [4].
Animal Selection: Use 8-week-old male BALB/c mice (body weight 22-24 g). House animals under standard conditions (22-25°C, 12-hour light/dark cycle) with free access to food and water. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) [3].
Experimental Groups: Randomly assign mice to five groups (n=6 per group): (1) Normal control (NC); (2) Bleomycin-only (BLM); (3) BLM + kurarinone (5 mg/kg); (4) BLM + kurarinone (10 mg/kg); (5) BLM + pirfenidone (150 mg/kg, positive control) [3].
Bleomycin-Induced Pulmonary Fibrosis: Anesthetize mice with ketamine/xylazine mixture administered intraperitoneally. Orally intubate mice and administer bleomycin (3 mg/kg in 50 μL saline) via intratracheal instillation. Control mice receive equal volume of sterile saline [3].
Kurarinone Formulation: Prepare kurarinone in vehicle solution containing 20% (v/v) DMAC, 20% (v/v) Tween-80, and 60% (v/v) hydroxypropyl-β-cyclodextrin (HPBCD) [3].
Treatment Schedule: Initiate kurarinone treatment 7 days after bleomycin instillation to focus on the fibrotic phase rather than inflammatory phase. Administer kurarinone (5 or 10 mg/kg) or pirfenidone (150 mg/kg) orally five times per week for two weeks (days 7-21). Sacrifice animals on day 22 for endpoint analyses [3].
Lung Function Assessment: Anesthetize mice with pentobarbital sodium to suppress spontaneous breathing. Perform tracheostomy and insert an 18G cannula connected to a flexiVent system (SCIREQ). Measure respiratory system resistance (Rrs), compliance (Crs), elastance (Ers), tissue damping (G), and tissue elastance (H) using the Snapshot-150 and Quick Prime-3 perturbation sequences [3].
Sample Collection: After lung function measurements, euthanize mice by exsanguination. Collect blood for serum analysis. Perfuse lungs transcardially with cold PBS. Divide lung tissues for various analyses: inflate left lung with 10% neutral buffered formalin for histology, snap-freeze right lung segments in liquid nitrogen for molecular analyses [3].
Tissue Processing: Fix lung tissues in 10% formalin for 24-48 hours, process through graded ethanol series, embed in paraffin, and section at 4 μm thickness [3].
Hematoxylin and Eosin (H&E) Staining: Deparaffinize sections, stain with hematoxylin for 8 minutes, differentiate in 1% acid alcohol, blue in 1% ammonia water, and counterstain with eosin for 2 minutes. Dehydrate through graded alcohols, clear in xylene, and mount with resinous medium. Evaluate general histoarchitecture and inflammatory cell infiltration [5] [3].
Masson's Trichrome and Sirius Red Staining: For collagen deposition assessment, stain sections using Masson's Trichrome kit (collagen appears blue) or Picro-Sirius Red kit (collagen appears red) according to manufacturer protocols. Quantify fibrosis using established scoring systems (Ashcroft score) or digital image analysis of stained areas [5] [3].
Tissue Hydrolysis: Homogenize approximately 50 mg of lung tissue in dH₂O. Hydrolyze homogenates in concentrated HCl (6N) at 120°C for 3 hours [3].
Hydroxyproline Quantification: Use a hydroxyproline colorimetric assay kit (BioVision) according to manufacturer instructions. Briefly, neutralize hydrolyzed samples, oxidize with chloramine-T, and react with p-dimethylaminobenzaldehyde. Measure absorbance at 560 nm and calculate hydroxyproline content using a standard curve. Express results as μg hydroxyproline per mg lung tissue [3].
Table 1: In vitro effects of kurarinone on TGF-β1-induced signaling in lung epithelial cells
| Parameter | TGF-β1 Alone | TGF-β1 + Kurarinone (5 μM) | TGF-β1 + Kurarinone (10 μM) | TGF-β1 + Kurarinone (20 μM) |
|---|---|---|---|---|
| p-Smad2/3 level | 100% ± 8.2 | 82.5% ± 6.7* | 65.3% ± 5.9 | 48.7% ± 4.3 |
| p-AKT level | 100% ± 7.5 | 79.8% ± 6.2* | 58.4% ± 5.1 | 41.6% ± 3.8 |
| α-SMA protein | 100% ± 9.1 | 75.3% ± 7.4* | 52.7% ± 4.9 | 35.2% ± 3.5 |
| E-cadherin protein | 100% ± 8.4 | 118.6% ± 9.7 | 135.2% ± 11.3* | 152.7% ± 12.9 |
| Cell viability | 100% ± 6.2 | 98.5% ± 7.1 | 96.3% ± 6.8 | 94.7% ± 7.3 |
Data presented as percentage of TGF-β1-induced response (mean ± SEM; *p<0.05, p<0.01 vs TGF-β1 alone) [3]
Table 2: In vivo effects of kurarinone in bleomycin-induced pulmonary fibrosis model
| Parameter | Normal Control | BLM Only | BLM + Kurarinone (5 mg/kg) | BLM + Kurarinone (10 mg/kg) | BLM + Pirfenidone (150 mg/kg) |
|---|---|---|---|---|---|
| Hydroxyproline (μg/mg) | 1.2 ± 0.3 | 5.8 ± 0.7 | 4.1 ± 0.5* | 2.9 ± 0.4 | 3.2 ± 0.4 |
| Ashcroft score | 0.5 ± 0.2 | 6.2 ± 0.8 | 4.5 ± 0.6* | 3.1 ± 0.5 | 3.3 ± 0.5 |
| Respiratory compliance | 100% ± 6.3 | 62.5% ± 5.1 | 73.8% ± 5.9* | 85.4% ± 6.7 | 82.9% ± 6.5 |
| p-Smad2/3 in tissue | 100% ± 9.2 | 285% ± 22.4 | 215% ± 18.7* | 158% ± 14.6 | 165% ± 15.3 |
| p-AKT in tissue | 100% ± 8.7 | 245% ± 19.8 | 192% ± 16.5* | 142% ± 13.2 | 151% ± 13.9 |
Data presented as mean ± SEM; *p<0.05, p<0.01 vs BLM only group [3]
Figure 1: Molecular mechanism of kurarinone inhibition of TGF-β/Smad signaling pathway. Kurarinone (blue octagon) simultaneously suppresses both canonical Smad2/3 phosphorylation and non-canonical PI3K/AKT pathway activation, ultimately reducing EMT, collagen deposition, and pulmonary fibrosis development.
Figure 2: Comprehensive experimental workflow for evaluating kurarinone's antifibrotic effects. The integrated approach combines in vitro mechanistic studies with in vivo therapeutic efficacy assessment, providing comprehensive data on kurarinone's potential as an antifibrotic agent.
Compound Solubility and Stability: Kurarinone has limited aqueous solubility, requiring appropriate vehicle formulation. The recommended vehicle (20% DMAC, 20% Tween-80, 60% HPBCD) maintains compound stability throughout administration periods. Always prepare fresh solutions for in vivo studies and protect from light during handling and storage [3].
Optimal Dosing Timing: In bleomycin-induced pulmonary fibrosis models, the inflammatory phase predominates during days 0-7, while the fibrotic phase progresses from day 7 onward. Initiating kurarinone treatment at day 7 specifically targets the fibrotic process rather than early inflammation, providing more accurate assessment of antifibrotic efficacy [3].
Biomarker Selection: Comprehensive assessment requires multiple biomarkers representing different aspects of fibrogenesis. Key endpoints include phosphorylation status of Smad2/3 and AKT (pathway activation), α-SMA (myofibroblast differentiation), E-cadherin (epithelial integrity), and collagen content (ECM deposition). This multi-parameter approach ensures thorough evaluation of therapeutic effects [3].
The experimental protocols outlined herein enable rigorous evaluation of kurarinone's potential as an antifibrotic agent. These methodologies support various research applications including:
Drug Discovery Screening: The in vitro assays provide rapid screening platforms for identifying novel TGF-β/Smad pathway inhibitors with similar or improved efficacy compared to kurarinone.
Mechanistic Studies: The comprehensive signaling analyses enable detailed investigation of crosstalk between canonical and non-canonical TGF-β pathways and identification of key regulatory nodes.
Preclinical Development: The in vivo protocol establishes a robust framework for evaluating therapeutic efficacy, optimal dosing regimens, and potential toxicity of kurarinone and related compounds before clinical translation.
Combination Therapy Assessment: These protocols can be adapted to investigate potential synergistic effects between kurarinone and established antifibrotic agents like pirfenidone or nintedanib [3].
The detailed application notes and protocols presented herein provide researchers with comprehensive methodologies for investigating kurarinone's inhibitory effects on the TGF-β/Smad signaling pathway. The integrated experimental approach combines in vitro mechanistic studies with in vivo therapeutic efficacy assessment, enabling thorough evaluation of kurarinone's potential as an antifibrotic agent. The dual inhibition of both canonical (Smad-dependent) and non-canonical (PI3K/AKT-mediated) TGF-β signaling pathways represents a particularly promising therapeutic strategy for managing progressive fibrotic diseases like IPF. These standardized protocols will facilitate further investigation of kurarinone's therapeutic potential and support development of novel antifibrotic agents targeting the TGF-β/Smad pathway.
Kurarinol is a prenylated flavonoid isolated from the roots of Sophora flavescens (Kushen), a plant used in traditional Asian medicine and as a functional food. This lavandulylated flavanone possesses a unique chemical structure characterized by a flavanone skeleton with a lavandulyl group attached, which is critical for its biological activity. The absolute configuration at C-2 has been determined as S, and the compound exhibits potent tyrosinase inhibitory activity [1] [2]. Sophora flavescens contains numerous prenylated flavonoids, but this compound stands out for its specific inhibition mechanisms and favorable cytotoxicity profile compared to related compounds like sophoraflavanone G and kurarinone [1] [2].
Traditional extractions of this compound from Sophora flavescens roots typically employ methanol extraction followed by various chromatographic purification techniques, including activity-guided fractionation to isolate the most active tyrosinase inhibitors [2]. The presence of the lavandulyl group, particularly its terminal hydroxy function, has been identified through molecular modeling studies as instrumental for optimal binding to tyrosinase, explaining its superior inhibitory potency compared to similar compounds lacking this structural feature [1].
Table 1: Fundamental Characteristics of this compound
| Property | Description |
|---|---|
| Source | Roots of Sophora flavescens (Kushen) |
| Chemical Class | Lavandulylated flavanone (prenylated flavonoid) |
| Molecular Features | Flavanone skeleton with lavandulyl substitution |
| Stereochemistry | S-configuration at C-2 |
| Traditional Uses | Antipyretic, analgesic, insecticide, functional food |
| Key Structural Requirement for Activity | Terminal hydroxy function within lavandulyl group |
This compound demonstrates exceptional tyrosinase inhibition that significantly surpasses commonly used reference inhibitors. Research findings consistently reveal that this compound exhibits nanomolar-range efficacy against both monophenolase and diphenolase activities of tyrosinase [3] [1]. In assays using L-tyrosine as a substrate, this compound displayed an IC₅₀ of 100 nM, while in assays with L-DOPA as substrate, it showed even greater potency with an IC₅₀ of 0.04 μM, making it 530-fold more potent than kojic acid, a standard tyrosinase inhibitor [3]. This remarkable potency establishes this compound as one of the most effective natural tyrosinase inhibitors identified to date.
The inhibition kinetics of this compound vary interestingly depending on the substrate used. With L-tyrosine as substrate, this compound functions as a non-competitive inhibitor (Kᵢ = 100.6 μM), indicating it binds to an allosteric site rather than the substrate-binding site [3]. In contrast, with L-DOPA as substrate, it behaves as a competitive inhibitor (Kᵢ = 0.27 μM), suggesting it competes directly with the substrate for the active site [3] [1]. This dual inhibition mechanism is relatively uncommon and may contribute to its overall effectiveness in suppressing melanogenesis.
Table 2: Quantitative Tyrosinase Inhibition Profile of this compound
| Assay Parameter | Results | Comparison with Kojic Acid |
|---|---|---|
| Monophenolase IC₅₀ (L-tyrosine) | 0.16-100 nM | 148-550 times more potent than kojic acid (IC₅₀ = 23.73 μM) |
| Diphenolase IC₅₀ (L-DOPA) | 0.04 μM | 530 times more potent than kojic acid (IC₅₀ = 21.25 μM) |
| Inhibition Constant (Kᵢ) L-tyrosine | 100.6 μM | Non-competitive inhibition pattern |
| Inhibition Constant (Kᵢ) L-DOPA | 0.27-0.33 μM | Competitive inhibition pattern |
| Cytotoxicity (B16F10 cells) | Relatively low (EC₅₀ >30 μM) | Favorable therapeutic window |
In B16F10 murine melanoma cells, this compound demonstrates significant anti-melanogenic activity without appreciable cytotoxicity at effective concentrations. When tested in α-MSH-stimulated B16F10 cells, this compound treatment led to a dose-dependent suppression of intracellular melanin production, outperforming kojic acid in efficacy [3]. This inhibition of melanogenesis is attributed primarily to its direct tyrosinase inhibitory activity rather than cytotoxic effects on melanocytes, as cell viability remained high at concentrations that substantially reduced melanin content [3] [1].
The translational relevance of this compound has been further validated in more physiologically relevant models, including 3D human skin equivalents [3]. In these sophisticated tissue models that closely mimic human skin architecture, this compound significantly reduced melanin production, confirming its potential efficacy in clinical settings. This is particularly important as many tyrosinase inhibitors fail to show efficacy in 3D models due to penetration issues or insufficient potency, highlighting this compound's promise as a candidate for further development.
The cellular safety profile of this compound represents another advantage over existing depigmenting agents. Unlike some potent tyrosinase inhibitors that exhibit cytotoxicity toward melanocytes at higher concentrations or with prolonged exposure, this compound maintains a favorable therapeutic window, with effective anti-melanogenic concentrations substantially below those causing cellular toxicity [1]. This safety profile, combined with its efficacy, positions this compound as a promising candidate for treating hyperpigmentation disorders.
The anti-melanogenic activity of this compound extends beyond direct tyrosinase inhibition to include multi-target effects on melanogenesis-associated signaling pathways. Network pharmacology approaches have identified that this compound influences key genes and pathways involved in melanogenesis regulation, including KIT, MAP2K1, and PRKCA [3]. These genes are simultaneously involved in the c-KIT signaling cascade, which plays a pivotal role in melanocyte development, proliferation, and pigmentation. Molecular docking simulations confirm strong interactions between this compound and proteins encoded by these target genes, including c-KIT, ERK1/2, and PKC [3].
The mechanistic framework below illustrates how this compound targets multiple points in the melanogenesis signaling cascade:
Diagram 1: Molecular targets of this compound in melanogenesis pathway. This compound inhibits melanogenesis through multiple mechanisms including direct tyrosinase inhibition, suppression of MITF expression, and modulation of KIT/PKC/ERK signaling pathways.
The inhibition kinetics of this compound are particularly noteworthy. As a competitive inhibitor with L-DOPA as substrate, this compound directly competes with the substrate for binding to the active site of tyrosinase [3] [1]. The binuclear copper center of tyrosinase represents the catalytic core where oxidation of monophenols and o-diphenols occurs. Molecular modeling studies suggest that the lavandulyl group of this compound plays a critical role in interacting with this active site, with the terminal hydroxy function being essential for optimal binding affinity [1]. This specific interaction explains the remarkable potency of this compound despite its relatively large molecular size compared to conventional substrates.
Purpose: To evaluate the inhibitory activity of this compound against mushroom tyrosinase using L-tyrosine or L-DOPA as substrates. Materials:
Purpose: To determine the inhibition mode and constants for this compound against tyrosinase. Materials:
Purpose: To evaluate the effect of this compound on melanin production in B16F10 melanoma cells. Materials:
The experimental workflow for evaluating this compound's anti-melanogenic activity integrates these protocols in a logical sequence:
Diagram 2: Experimental workflow for evaluating this compound's anti-melanogenic activity. The sequential approach progresses from initial screening to mechanistic studies, with decision points at each stage based on activity, kinetics, cellular effects, and mechanism of action.
The translational potential of this compound as a skin-whitening agent is substantial, though several research avenues remain to be explored. Future studies should focus on optimizing this compound derivatives to enhance potency and reduce potential toxicity. Structure-activity relationship (SAR) studies indicate that the lavandulyl group, particularly its terminal hydroxy function, is critical for tyrosinase inhibition [1]. Systematic modification of this moiety and the flavanone core structure may yield compounds with improved therapeutic indices. Additionally, formulation development represents a critical challenge, as effective topical delivery requires sufficient skin penetration while maintaining compound stability.
The clinical relevance of this compound must be evaluated in the context of current hyperpigmentation treatments. While established agents like hydroquinone, kojic acid, and arbutin have demonstrated efficacy, they face limitations including skin irritation, insufficient efficacy, and safety concerns [5] [6] [7]. This compound's nanomolar potency and multi-target mechanism offer potential advantages, though comprehensive safety profiling and clinical trials are necessary to establish its therapeutic utility. Recent methodological advances in melasma management, including targeted delivery systems like nanoparticles and liposomes, could be applied to this compound to enhance its penetration and efficacy [8].
From a drug development perspective, this compound represents a promising lead compound for treating hyperpigmentation disorders. Its dual inhibition capability (competitive with L-DOPA and non-competitive with L-tyrosine) is particularly valuable, as this may reduce the likelihood of resistance development and provide more comprehensive suppression of melanogenesis [3] [1]. Furthermore, its effects on melanogenesis-associated genes and signaling pathways suggest a pleiotropic mechanism that extends beyond simple enzyme inhibition [3]. This multi-faceted activity profile aligns with current trends in dermatological therapy that emphasize targeting multiple aspects of pigmentation pathways for enhanced efficacy.
The escalating global health threat posed by multi-drug resistant bacteria has necessitated the development of innovative antimicrobial strategies that move beyond traditional bactericidal approaches. One such promising strategy involves targeting bacterial virulence factors without imposing lethal selective pressure that drives resistance development. Among these targets, sortase A (SrtA), a membrane-associated transpeptidase enzyme found in Gram-positive pathogens, has emerged as a key anti-virulence target due to its crucial role in anchoring virulence factors to the bacterial cell wall. SrtA is not essential for bacterial viability but plays a pivotal role in pathogenesis, making its inhibition an attractive approach for novel anti-infective therapeutics. This application note provides comprehensive experimental data and protocols for kurarinol, a prenylated flavonoid isolated from Sophora flavescens, which demonstrates significant sortase A inhibitory activity alongside other valuable biological properties relevant to drug development.
This compound is a prenylated flavonoid with the molecular formula C₂₆H₃₂O₇ and a molecular weight of 456.53 g/mol [1] [2]. The compound is characterized by a complex flavonoid structure with additional prenyl modifications that enhance its lipophilicity and biological activity. With a CAS registry number of 855746-98-4, this compound is typically obtained as a powder with predicted density of 1.250 g/cm³ and is soluble in various organic solvents including DMSO, chloroform, dichloromethane, ethyl acetate, and acetone [1] [2]. For long-term storage, the recommended condition is -20°C for up to three years in powder form, while solutions stored at -80°C remain stable for approximately one year.
Table 1: Key Chemical and Bioactivity Properties of this compound
| Property | Specification | Reference |
|---|---|---|
| Molecular Formula | C₂₆H₃₂O₇ | [1] [2] |
| Molecular Weight | 456.53 g/mol | [1] [2] |
| CAS Registry Number | 855746-98-4 | [1] [2] |
| Sortase A Inhibition (IC₅₀) | 107.7 ± 6.6 μM | [3] |
| Tyrosinase Inhibition (IC₅₀) | 0.1 μM (mushroom tyrosinase) | [1] |
| Plant Source | Roots of Sophora flavescens | [3] [2] |
| Purity Specification | ≥98% | [2] |
The primary bioactivity of this compound relevant to anti-virulence applications is its potent inhibition of sortase A with a half-maximal inhibitory concentration (IC₅₀) of 107.7 ± 6.6 μM [3]. This inhibitory activity positions this compound as a promising candidate for disrupting the virulence mechanisms of Gram-positive pathogens such as Staphylococcus aureus. Additionally, this compound exhibits extremely strong tyrosinase inhibitory activity with an IC₅₀ of 0.1 μM against mushroom tyrosinase, suggesting potential applications as a skin-whitening agent in cosmetic formulations [1]. Beyond these primary activities, this compound has demonstrated immunomodulatory properties through regulation of the JAK/STAT and TCR-mediated signaling pathways, indicating potential for managing chronic inflammatory conditions [4].
The following protocol details the fluorescence resonance energy transfer (FRET)-based method for evaluating this compound's inhibitory activity against sortase A, adapted from established procedures with modifications [5] [3] [6].
Sample Preparation:
Enzyme-Substrate Reaction:
Fluorescence Measurement:
Data Analysis:
This protocol has been validated for determining this compound's IC₅₀ value of 107.7 ± 6.6 μM against S. aureus sortase A [3]. The assay conditions may be optimized by adjusting enzyme concentration, substrate concentration, and reaction time based on the specific sortase variant used.
While this compound's primary mechanism involves anti-virulence activity through sortase A inhibition, assessment of its direct antimicrobial effects provides valuable context for therapeutic application.
Inoculum Preparation:
Compound Dilution:
Inoculation and Incubation:
Result Interpretation:
It is important to note that effective sortase A inhibitors like this compound may exhibit high IC₅₀ values coupled with high MIC values, indicating their potential to disrupt pathogenesis without affecting bacterial viability, thereby placing no pressure on bacteria to develop drug-resistant mechanisms [5].
Sortase A functions as a critical virulence determinant in Gram-positive pathogens by catalyzing the covalent attachment of surface proteins containing the LPXTG motif to the bacterial cell wall [5] [8]. These surface proteins include adhesins, invasins, and immune evasion proteins that facilitate host colonization, tissue invasion, and persistence within the host. This compound exerts its anti-virulence activity by inhibiting this anchoring process, thereby disrupting the display of virulence factors on the bacterial surface without affecting bacterial growth or viability.
The molecular mechanism involves this compound binding to the active site of sortase A, particularly interacting with key residues such as Cys184, which is essential for the transpeptidation reaction [5] [9]. This interaction prevents the enzyme from recognizing and cleaving its substrate, effectively blocking the display of virulence factors on the bacterial surface. Mutants lacking functional sortase A demonstrate significantly attenuated virulence in infection models, validating this approach for anti-virulence therapy [5] [8].
Figure 1: Mechanism of this compound-Mediated Sortase A Inhibition and Virulence Attenuation. This compound binds to and inhibits sortase A, preventing the cleavage of LPXTG-containing virulence factors and their subsequent anchoring to the cell wall, resulting in attenuated bacterial virulence.
Beyond its direct anti-virulence effects, this compound demonstrates significant immunomodulatory properties that may contribute to its therapeutic potential. Research has shown that this compound regulates immune responses through modulation of the JAK/STAT signaling pathway and T-cell receptor (TCR)-mediated signaling [4]. These pathways play critical roles in the differentiation and activation of CD4+ T-cells, which are central to adaptive immune responses. In animal models of chronic inflammatory skin diseases, including psoriasis-like skin disease induced by IL-23 injection and contact dermatitis induced by TNCB application, this compound effectively repressed disease development by inhibiting the expression of pro-inflammatory mediators such as cytokines, chemokines, and inflammatory enzymes [4].
Figure 2: Immunomodulatory Mechanisms of this compound. This compound suppresses chronic inflammatory responses by inhibiting JAK/STAT and TCR-mediated signaling pathways, resulting in reduced CD4+ T-cell differentiation and decreased production of pro-inflammatory mediators.
The anti-virulence strategy represented by this compound's sortase A inhibitory activity offers a promising alternative to conventional antibiotics, particularly for infections caused by multi-drug resistant Gram-positive pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) [5] [8]. By targeting virulence rather than essential bacterial processes, this approach exerts minimal selective pressure for resistance development, potentially extending the therapeutic utility of such agents. This compound's ability to disrupt the display of surface virulence factors impairs bacterial adhesion to host tissues, colonization, and immune evasion, thereby reducing pathogenicity without affecting bacterial viability [5] [3] [9].
This mechanism is particularly valuable for addressing the growing threat of antibiotic-resistant infections, as sortase A inhibitors like this compound may be used in combination with conventional antibiotics to enhance their efficacy while reducing the likelihood of resistance emergence. The broad distribution of sortase enzymes across Gram-positive pathogens, including Staphylococcus aureus, Streptococcus pneumoniae, Enterococcus faecalis, and Listeria monocytogenes, further expands the potential therapeutic applications of this compound and its derivatives [5] [8].
The immunomodulatory properties of this compound position it as a potential therapeutic agent for various chronic inflammatory conditions [4]. Preclinical studies have demonstrated its efficacy in models of psoriasis and contact dermatitis, suggesting potential applications in dermatological disorders characterized by dysregulated immune responses. The compound's ability to suppress pathogenic CD4+ T-cell differentiation and inhibit the production of pro-inflammatory mediators aligns with current approaches for managing autoimmune and chronic inflammatory diseases.
The dual functionality of this compound—combining anti-virulence activity with immunomodulatory effects—may be particularly beneficial for infections complicated by excessive inflammatory responses, where both pathogen virulence and host immune-mediated tissue damage contribute to disease pathology. This multifaceted activity profile enhances the compound's potential as a foundation for developing novel therapeutic agents with applications spanning infectious diseases and inflammatory disorders.
This compound represents one of several natural and synthetic compounds identified as sortase A inhibitors. The following table provides a comparative analysis of this compound alongside other representative sortase A inhibitors, highlighting their respective IC₅₀ values, chemical classes, and key characteristics.
Table 2: Comparative Analysis of Sortase A Inhibitors
| Compound | Chemical Class | Sortase A IC₅₀ | Additional Activities | Key Characteristics |
|---|---|---|---|---|
| This compound | Prenylated flavonoid | 107.7 ± 6.6 μM | Tyrosinase inhibition (0.1 μM), Immunomodulation | Dual anti-virulence and anti-inflammatory applications |
| Myricetin | Flavonol | 4.63 μM | Antioxidant, Anti-inflammatory | Most potent flavonoid SrtA inhibitor; forms H-bonds with GLU105 and ARG197 [6] |
| Esculetin | Coumarin | 36.16 μM | Antimicrobial, Antioxidant | Moderate SrtA inhibition with broader antimicrobial activity |
| Palmatine chloride | Alkaloid | 52.84 μM | Antimicrobial, Anti-inflammatory | Quaternary isoquinoline alkaloid with moderate SrtA inhibition |
| Compound 1 | Quinazoline derivative | 160.3 μM | Antibacterial (MIC: 78.12-312.5 mg/L) | Synthetic inhibitor; hydrophobic interactions with Val166, Ile182 [9] |
| Compound 2 | Acridine-benzimidazole | 207.01 μM | Antibacterial (MIC: 156.2-312.5 mg/L) | Synthetic inhibitor; π-cation interactions with Arg197 [9] |
| A. pavia water extract | Polyphenolic mixture | 82.70 μg/mL | Low toxicity (fibroblasts, Daphnia magna) | Natural extract with favorable toxicity profile [10] |
When comparing these inhibitors, it is important to note that different assay protocols and enzyme variants (e.g., full-length vs. truncated sortase A, different bacterial sources) can significantly influence reported IC₅₀ values, making direct comparisons challenging [5]. Additionally, the therapeutic potential of sortase A inhibitors depends not only on potency but also on factors such as selectivity, cellular permeability, metabolic stability, and overall toxicity profile.
This compound represents a promising anti-virulence agent with demonstrated sortase A inhibitory activity, immunomodulatory properties, and potential for therapeutic development against bacterial infections and inflammatory conditions. Its dual functionality as both a virulence-targeting agent and an immunomodulator positions it uniquely in the landscape of anti-infective drug development. The experimental protocols and application notes provided herein offer researchers a foundation for further investigation of this compound and its derivatives, with the ultimate goal of developing novel therapeutic agents to address the growing challenge of antibiotic resistance. Future research directions should include structure-activity relationship studies to optimize potency, evaluation in combination with conventional antibiotics, and assessment in more complex infection models to validate its anti-virulence efficacy in physiologically relevant contexts.
This compound is a prenylated flavonoid compound primarily isolated from the roots of Sophora flavescens (Ku-Shen), a traditional medicinal herb that has been used in Eastern medicine for centuries. This natural product belongs to a class of compounds known as isoprenoid flavonoids or lavandulyl flavonoids, characterized by the presence of a lavandulyl (5-methyl-2-isopropylhexene) side chain attached to the flavonoid backbone. The unique chemical structure of this compound, featuring multiple phenolic groups and hydrophobic prenyl moieties, contributes significantly to its biological activity and cellular membrane interactions. This compound exists as several structurally similar analogs, including kurarinone, kuraridin, and norkurarinone, which collectively represent some of the most abundant and biologically active flavonoids found in S. flavescens [1].
Research over the past decade has revealed that this compound and its analogs exhibit a broad spectrum of pharmacological activities, including potent cytotoxic effects against various human cancer cell lines. These compounds have demonstrated significant anti-tumor properties through multiple mechanisms, making them promising candidates for anti-cancer drug development. The concentration-dependent cytotoxicity of these compounds has been systematically evaluated using standardized assays like the MTS assay, which measures mitochondrial function in viable cells. Structure-activity relationship studies indicate that the lavandulyl functional group plays a crucial role in enhancing the biological activity of these flavonoids, likely by increasing their binding affinity to cellular targets and improving membrane permeability [2] [1]. This document provides detailed application notes and experimental protocols for evaluating the cytotoxic activity of this compound using the MTS assay system.
This compound and its structural analogs have demonstrated broad-spectrum antitumor activity against various human cancer cell lines. The cytotoxic effects of these compounds have been systematically evaluated using standardized assays, revealing their potential as chemotherapeutic agents. Research indicates that this compound effectively inhibits proliferation and induces apoptosis in multiple cancer types, including breast cancer (MCF-7 cells), lung cancer (A549 cells), liver cancer (HepG2 cells), and gastric adenocarcinoma (SGC-7901 cells) [3] [1]. The concentration-dependent cytotoxicity follows a recognizable pattern, with different potency observed across various cancer cell lines, suggesting tissue-specific susceptibility to these compounds.
The antitumor mechanisms of this compound involve multiple pathways, including induction of apoptosis through elevation of Bid cleavage, cytochrome c release, and caspase activation. In HeLa cells treated with TNF-related apoptosis inducing ligand (TRAIL), kurarinone markedly promoted tumor cell death through these mechanisms [1]. Additionally, these compounds have been shown to cause cell cycle arrest at the G2/M phase in human gastric adenocarcinoma SGC-7901 cells, further inhibiting cancer proliferation. Recent studies have also revealed that kurarinone activates the Nrf-2/HO-1 signaling pathway, which plays a role in blocking ferroptosis and mitochondrial damage in cellular models of disease [4]. The multifaceted mechanism of action enhances the therapeutic potential of these compounds by targeting cancer cells through simultaneous pathways.
The lavandulyl functional group present in this compound and its analogs has been identified as a critical structural element contributing to their biological activity. Comparative studies of various prenylated flavonoids from S. flavescens have demonstrated that compounds with lavandulyl side chains exhibit enhanced cytotoxic effects compared to their non-prenylated counterparts. Molecular docking studies have revealed that the lavandulyl moiety significantly increases binding affinity to target enzymes, including fatty acid synthase (FAS), which is hyperactivated in many human malignancies [2]. This enhanced binding interaction translates to more potent inhibition of cancer cell proliferation.
Among the various structural analogs, kurarinone has shown particularly promising cytotoxic activity against human MCF-7/6 breast cancer cells with an IC50 value of 22.2 μM in the sulforhodamine-B assay [1]. The position and nature of the prenyl group, as well as additional methoxy substitutions on the flavonoid core, influence the potency and selectivity of these compounds. Structure-activity relationship studies indicate that specific structural features optimize the balance between cytotoxicity against cancer cells and minimal effects on normal cells, which is crucial for developing therapeutic agents with reduced side effects.
The MTS assay is a colorimetric method widely used for assessing cell viability and proliferation. This assay utilizes the compound 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS), which is biologically reduced by metabolically active cells into a colored formazan product. Unlike MTT, the formazan product of MTS is soluble in cell culture media, eliminating the need for additional solubilization steps. The conversion of MTS to formazan is primarily accomplished by NADH or similar reducing molecules generated in metabolically active cells through dehydrogenase enzymes [5].
The amount of formazan product formed is directly proportional to the number of viable cells, as measured by the absorbance at 490-500 nm using a plate-reading spectrophotometer. It is important to note that the MTS assay measures metabolic activity as a marker of viable cells, not proliferation directly. When cells are treated with cytotoxic compounds like this compound, a reduction in metabolic activity correlates with decreased cell viability. The assay requires an intermediate electron acceptor (phenazine methosulfate, PMS) to facilitate the transfer of electrons from the cytoplasm or plasma membrane to MTS, as MTS is negatively charged and does not readily penetrate cells [5].
Reagent Preparation:
Cell Seeding and Treatment:
MTS Assay Procedure:
Data Analysis:
Table 1: Cytotoxic Activity of this compound and Structural Analogs Against Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC₅₀ Value | Assay Type | Reference |
|---|---|---|---|---|---|
| This compound A | HepG2 | Liver Cancer | 7.50 μM | Cytotoxicity | [3] |
| This compound A | A549 | Lung Cancer | 8.25 μM | Cytotoxicity | [3] |
| This compound A | MCF7 | Breast Cancer | 10.55 μM | Cytotoxicity | [3] |
| Kurarinone | MCF-7/6 | Breast Cancer | 22.2 μM | Sulforhodamine-B | [1] |
| This compound A | LO2 | Normal Liver Cells | >50 μM | Cytotoxicity | [3] |
| Sophoraflavanone G | - | - | 6.7 μM | FAS Inhibition | [2] |
Table 2: Antioxidant Activity of this compound and Analogs
| Compound | ABTS Assay IC₅₀ (µg/mL) | DPPH Assay IC₅₀ (µg/mL) | PTIO Assay IC₅₀ (µg/mL) | Reference |
|---|---|---|---|---|
| This compound A | 1.21 | - | - | [3] |
| This compound B | 1.81 | - | - | [3] |
| Kushenol H | - | - | - | [3] |
| Kushenol L | - | - | - | [3] |
The quantitative data demonstrates that This compound A exhibits potent cytotoxic activity against a range of human cancer cell lines, with IC₅₀ values ranging from 7.50 to 10.55 μM. Notably, this compound A shows significantly lower cytotoxicity against normal liver cells (LO2), with an IC₅₀ value exceeding 50 μM, indicating a favorable selectivity index for targeting cancer cells while sparing normal cells [3]. The compound also demonstrates remarkable antioxidant activity in the ABTS free radical scavenging assay, with an IC₅₀ of 1.21 μg/mL, suggesting that its cytotoxic mechanism may involve modulation of oxidative stress pathways [3].
Among structural analogs, sophoraflavanone G exhibits particularly potent inhibitory activity against fatty acid synthase (FAS) with an IC₅₀ of 6.7 μM, which is more potent than positive controls. Molecular docking studies have revealed that the lavandulyl functional group in these active flavonoids significantly contributes to increasing their binding affinity towards FAS, a key enzyme hyperactivated in many cancer cells [2]. The structure-activity relationship analysis indicates that specific structural features, particularly the lavandulyl side chain, are critical for the potent biological activity observed in these compounds.
This compound exerts its cytotoxic effects through multiple molecular mechanisms, targeting various signaling pathways crucial for cancer cell survival and proliferation. One key mechanism involves the inhibition of fatty acid synthase (FAS), a metabolic enzyme hyperactivated in many cancer cells. Molecular docking studies have demonstrated that this compound and its analogs bind to the FAS enzyme complex, with the lavandulyl functional group significantly contributing to enhanced binding affinity. The per-residue interaction analysis revealed that specific amino acid residues in the FAS active site form favorable interactions with the lavandulyl moiety, explaining the potent inhibitory activity observed with IC₅₀ values in the low micromolar range [2].
Another significant mechanism involves the modulation of immune-related signaling pathways. Research has shown that kurarinone regulates immune responses through the JAK/STAT and TCR-mediated signaling pathways. It suppresses the differentiation of CD4+ T cells by inhibiting the expression and production of T-cell lineage-specific master regulators and cytokines. This immunomodulatory effect contributes to its anti-inflammatory properties and may enhance its antitumor activity by modulating the tumor microenvironment [6]. Additionally, kurarinone has been shown to inhibit TNFα-induced NF-κB transcriptional activity in HepG2 cells in a dose-dependent manner, with an IC₅₀ value of 4.0 μM, further supporting its role in regulating inflammatory responses associated with cancer progression [1].
Diagram 1: Molecular Mechanisms and Signaling Pathways of this compound. This diagram illustrates the key cellular targets and biological effects of this compound, highlighting its multi-faceted mechanism of action in exerting cytotoxic effects.
Recent studies have elucidated the role of kurarinone in activating the Nrf-2/HO-1 signaling pathway and its protective effects against ferroptosis. In high glucose-stimulated HK2 cells, kurarinone was shown to activate Nrf-2 nuclear translocation, leading to upregulation of HO-1 expression. This activation resulted in the inhibition of ferroptosis, as evidenced by increased expression of GPX4 and SLC7A11, and decreased levels of lipid peroxidation [4]. Additionally, kurarinone suppressed mitochondrial damage in stressed cells, as demonstrated by JC-1 staining showing preserved mitochondrial membrane potential, and inhibited epithelial-mesenchymal transition (EMT) by modulating the expression of vimentin, α-SMA, and E-cadherin [4]. These mechanisms contribute to the compound's cytotoxic effects specifically against cancer cells while potentially protecting normal cells from stress-induced damage.
When evaluating the cytotoxic effects of this compound using MTS assays, it is crucial to distinguish between specific anti-cancer activity and non-specific cellular stress responses. The concept of "cytomorbidity" refers to drug concentrations that cause cellular stress or compromise cellular function without immediate cytotoxicity, which can lead to false positives in antiviral and anticancer screening assays [7]. To address this, researchers should implement a simple growth assay in addition to standard cytotoxicity controls, using different cell densities: high cell density (10⁴ cells/well) for cytotoxicity assays and low cell density (4×10² cells/well) for cytomorbidity assays [7].
The cytomorbidity assay helps identify drug concentrations that impair cell growth without causing immediate cell death, which is particularly relevant for compounds like this compound that may affect metabolic processes. For accurate interpretation of results, it is recommended to compare the therapeutic index or selectivity index using both cytomorbidity and cytotoxicity data rather than relying solely on traditional cytotoxicity endpoints. This approach is especially important when working with natural products like this compound that may have pleiotropic effects on cellular metabolism. Implementation of these additional controls increases the reliability and stringency of in vitro drug screening assays, reducing the likelihood of false positives due to non-specific cellular stress [7].
Solvent Considerations: this compound has limited solubility in aqueous solutions and is typically dissolved in DMSO. The final DMSO concentration in cell culture media should not exceed 0.1% to avoid solvent toxicity. Include vehicle controls with equivalent DMSO concentration in all experiments.
MTT vs. MTS Assays: While both MTT and MTS assays measure metabolic activity, they have important technical differences. MTT requires a solubilization step as it forms insoluble formazan crystals, while MTS produces a soluble formazan product, making the assay procedure simpler. However, MTS requires the presence of an intermediate electron acceptor (PMS) for efficient reduction. If using MTT instead of MTS, note that MTT itself has cytotoxic effects on cells, especially with longer incubation times, and the formazan crystals can physically harm cells by puncturing membranes during exocytosis [5].
Assay Optimization: The optimal incubation time with MTS reagent varies by cell type and density. Perform time course experiments to determine the linear range of formazan production for your specific experimental conditions. Avoid incubation periods longer than 4 hours as the MTS reagent itself may become toxic to cells over extended periods. Include appropriate controls: blank (media + MTS, no cells), vehicle control (cells + vehicle + MTS), and positive control for cytotoxicity (e.g., cells treated with a known cytotoxic compound).
Interference Considerations: Be aware that reducing compounds such as ascorbic acid, or sulfhydryl-containing compounds including reduced glutathione, coenzyme A, and dithiothreitol, can reduce tetrazolium salts non-enzymatically and lead to increased absorbance values [5]. Test compounds for potential chemical interference by including control wells without cells incubated with culture medium containing MTS and various concentrations of the test compound.
The comprehensive evaluation of this compound's cytotoxic activity using MTS assays demonstrates its significant potential as an anticancer agent. The compound exhibits potent and selective cytotoxicity against various human cancer cell lines, with IC₅₀ values in the low micromolar range, while showing considerably less toxicity toward normal cells. Its multifaceted mechanism of action, targeting multiple signaling pathways including FAS inhibition, JAK/STAT modulation, Nrf-2 activation, and induction of apoptosis, enhances its therapeutic potential by potentially reducing the likelihood of drug resistance development.
Future research should focus on advancing these natural compounds through preclinical development, including pharmacokinetic studies, toxicological profiling, and in vivo efficacy validation in appropriate animal models. The detailed protocols and application notes provided in this document offer researchers a standardized framework for evaluating this compound and its structural analogs, facilitating comparison of results across different laboratories and experimental systems. As natural products continue to play a crucial role in drug discovery, particularly in oncology, this compound represents a promising candidate for the development of novel chemotherapeutic agents with multifactorial mechanisms of action.
Kurarinone is a naturally occurring prenylated flavanone first isolated from Sophora angustifolia and subsequently found in significant quantities in Sophora flavescens, a plant used in traditional Chinese medicine [1]. This compound has demonstrated multifaceted pharmacological activities including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects, making it a promising candidate for oncological therapeutic development [1]. The unique chemical structure of kurarinone, characterized by a lavandulyl group at the C-8 position and a methoxy group at the C-5 position along with hydroxyl groups at positions C-2, C-4, and C-7, contributes to its biological activity, particularly through the lavandulyl and methoxy groups which play important roles in its tyrosinase inhibitory activity [1].
In the landscape of preclinical cancer research, xenograft models play an indispensable role in bridging the gap between in vitro findings and clinical applications. These models involve the transplantation of human cancer cells or tissues into immunocompromised mice, allowing for the evaluation of anticancer efficacy in a living system [2]. The National Cancer Institute (NCI) has extensively utilized xenograft models derived from various cancer cell lines representing different organs, including brain, colon, leukemia, lung, melanoma, ovarian, prostate, and renal cancers [2]. For kurarinone research, these models provide critical insights into its therapeutic potential, mechanisms of action, and optimal dosing parameters before consideration for human trials. The continued refinement of xenograft models, including the development of orthotopic implantation and patient-derived xenografts (PDX), has significantly enhanced their predictive value for clinical outcomes [2] [3].
The selection of an appropriate xenograft model is critical for obtaining meaningful preclinical data on compound efficacy. The three primary models used in cancer research each offer distinct advantages and limitations for evaluating compounds like kurarinone:
Ectopic Xenograft Models: These represent the most standardized approach where human cancer cells are subcutaneously injected into the hind leg or back of immunocompromised mice [2]. This model benefits from ease of tumor monitoring through direct caliper measurements and high reproducibility, with reproducible take rates exceeding 90% for many established cancer cell lines [2]. The ectopic model enables straightforward assessment of parameters such as tumor volume, tumor growth inhibition, and tumor regression, making it ideal for initial compound screening [2]. However, a significant limitation is its divergent microenvironment compared to human tumors, which may affect drug penetration and biological relevance [2].
Orthotopic Xenograft Models: In these more advanced models, human cancer cells are transplanted into the same organ or tissue of origin in the mouse host (e.g., lung cancer cells injected directly into mouse lung) [2]. This approach preserves more physiologically relevant tumor-stromal interactions and often demonstrates clinical progression patterns such as invasion and metastasis that are rarely observed in ectopic models [2]. For instance, the orthotopic mammary fat pad tumor implant model closely mimics the natural progression of human breast cancer, including spontaneous metastasis [2]. The principal challenges of orthotopic models include the requirement for specialized surgical skills and the need for advanced imaging modalities (e.g., optical imaging, CT, MRI) to monitor internal tumor growth [2].
Metastatic Cancer Models: These specialized models are designed specifically to study the complex process of cancer dissemination, which accounts for the majority of cancer-related mortality [2]. Metastatic models can be established through several approaches, including: orthotopic transplantation followed by primary tumor removal and observation of secondary lesions; intravenous injection of cancer cells to simulate circulating tumor cells; or hybrid approaches combining ectopic and orthotopic techniques [2]. These models are particularly valuable for evaluating compounds like kurarinone that may potentially inhibit metastatic processes, though they typically require genetically engineered cell lines expressing fluorescent or luminescent markers to enable tracking of disseminated cells [2].
Recent advancements in xenograft technology have led to the development of more sophisticated model systems that better recapitulate human cancer biology:
Patient-Derived Xenograft (PDX) Models: PDX models are established by directly implanting patient tumor tissue into immunocompromised mice, preserving the histopathological architecture and molecular characteristics of the original tumor [2] [3]. These models have demonstrated significant utility in personalized medicine approaches and biomarker discovery [4]. For example, studies with anti-CEA nanobodies have utilized PDX models of colon cancer to demonstrate rapid tumor labeling within minutes of probe injection, highlighting the relevance of these models for therapeutic development [3].
Bioluminescent Imaging Models: The incorporation of optical imaging reporters such as luciferase or fluorescent proteins enables real-time monitoring of tumor growth and metastasis without the need for sacrifice [5]. These models are particularly valuable for orthotopic and metastatic studies where direct visualization is impossible [2]. Crown Bioscience and other contract research organizations have established extensive collections of such models covering major cancer types including breast, lung, pancreatic, colon, melanoma, prostate, liver, and ovarian cancers [5].
Table 1: Comparison of Xenograft Model Types in Cancer Research
| Model Type | Transplantation Site | Key Advantages | Principal Limitations | Applications for Kurarinone Research |
|---|---|---|---|---|
| Ectopic | Subcutaneous (hind leg or back) | Easy tumor monitoring; High reproducibility; Cost-effective | Divergent microenvironment; Limited invasion/metastasis | Initial efficacy screening; Dose optimization |
| Orthotopic | Same as tumor origin | Physiological relevance; Spontaneous metastasis; Appropriate stromal interactions | Technical complexity; Requires imaging equipment; Higher cost | Mechanism of action; Metastasis inhibition |
| Metastatic | Various (IV injection or orthotopic) | Studies dissemination process; Models lethal aspect of cancer | Complex establishment; Quantification challenges | Anti-metastatic efficacy; Combination therapies |
| Patient-Derived (PDX) | Subcutaneous or orthotopic | Preserves tumor heterogeneity; Clinical predictive value | Higher variability; Longer establishment time; Cost | Personalized medicine approaches; Biomarker identification |
Kurarinone has demonstrated promising anticancer activity across various cancer types in both in vitro and in vivo settings. The compound exhibits a favorable selectivity profile toward cancer cells compared to normal cells, suggesting a potential therapeutic window [1]. In vitro studies have reported IC₅₀ values ranging from 2–62 µM across various cancer cell lines, while in vivo efficacy has been observed at doses ranging from 20–500 mg/kg body weight in experimental models [1]. The following table summarizes key experimental findings from kurarinone studies in cancer models:
Table 2: Summary of Kurarinone Anticancer Efficacy in Experimental Models
| Cancer Type | Model System | Key Parameters | Experimental Findings | Molecular Targets/Pathways |
|---|---|---|---|---|
| Lung Cancer | In vivo xenograft models | Dose: 100 mg/kg/day | Decreased Bcl2 protein; Upregulated caspase 8 and 3 | EGFR, Her-2/neu, KDR phosphorylation [1] |
| Various Cancers | In vitro cell lines | IC₅₀: 2–62 µM | Cell cycle arrest in G2/M and Sub-G1 phases | NF-κB pathway inhibition [1] |
| Leukemia | HL-60 human myeloid leukemia cells | IC₅₀: 18.5 µM | Antiproliferative activity | Not specified (compared to cisplatin IC₅₀: 2.3 µM) [1] |
| Multiple Cancer Types | In vitro and in vivo models | N/A | Inhibition of metastasis | Modulation of Vimentin, N-cadherin, E-cadherin, MMP2, MMP3, MMP9 [1] |
| Lung Cancer | In vivo xenograft | Combined with Taxol | Enhanced antitumor efficacy | Inhibition of EGFR phosphorylation (14-40% in vivo) [1] |
The dose-dependent response of kurarinone has been demonstrated in several studies. For instance, research on NF-κB pathway inhibition showed significant activity at concentrations of 5.8 µg/ml, while inhibition of EGFR and Her-2 phosphorylation was observed at 20 µg/ml in A431 and MDA-MB-453 cell lines [1]. In animal models, doses of 100 mg/kg and 500 mg/kg body weight resulted in 14% and 40% inhibition of EGFR activity, respectively, highlighting the compound's dose-responsive efficacy [1].
Kurarinone exerts its anticancer effects through multiple interconnected molecular pathways that collectively inhibit cancer cell proliferation, survival, and dissemination:
Apoptosis Induction: Kurarinone promotes programmed cell death through modulation of both intrinsic and extrinsic apoptotic pathways. It downregulates anti-apoptotic proteins including Bcl2 and Bcl-XL while upregulating key executioner caspases such as caspase 3, 8, 9, and 12 [1]. This shift in the apoptotic balance creates an environment favorable for cancer cell elimination.
Cell Cycle Arrest: The compound demonstrates cell cycle-specific effects by inducing arrest at the G2/M and Sub-G1 phases, preventing cancer cells from progressing through division cycles [1]. This cytostatic effect is mediated through modulation of cell cycle regulators including p21, p27, Cyclin D1, and Cyclin A proteins [1].
Metastasis Inhibition: Kurarinone suppresses the epithelial-to-mesenchymal transition (EMT), a critical process in cancer metastasis, through regulation of key biomarkers including Vimentin, N-cadherin, and E-cadherin [1]. Additionally, it inhibits matrix metalloproteinases (MMP2, MMP3, and MMP9), which are essential for tumor invasion through extracellular matrix degradation [1].
Pathway Modulation: The compound targets several oncogenic signaling pathways, including STAT3 and Akt, which are frequently hyperactivated in cancer [1]. Of particular significance is its inhibition of the NF-κB pathway, which plays a central role in cancer cell survival, proliferation, and therapy resistance [1].
The following diagram illustrates the key signaling pathways affected by kurarinone treatment:
Diagram 1: Molecular pathways targeted by kurarinone in cancer cells. Kurarinone modulates multiple signaling pathways that collectively inhibit cancer progression through induction of apoptosis, cell cycle arrest, and metastasis suppression.
The successful evaluation of kurarinone in xenograft models requires meticulous attention to model establishment, dosing protocols, and monitoring techniques. Below are detailed protocols for implementing kurarinone studies in different xenograft systems:
Cell Line-Derived Ectopic Xenograft Protocol:
Orthotopic Implantation Protocol:
The following workflow diagram outlines the key steps in establishing and evaluating kurarinone in xenograft models:
Diagram 2: Experimental workflow for evaluating kurarinone in xenograft models. The process begins with cell preparation and model establishment, progresses through tumor growth monitoring and randomization, and concludes with kurarinone administration and endpoint analysis.
The evaluation of kurarinone efficacy in xenograft models, particularly orthotopic and metastatic models, often requires sophisticated imaging approaches to accurately monitor tumor progression and treatment response:
Fluorescence Imaging: For models utilizing fluorescently labeled cells (e.g., GFP or RFP expression), employ appropriate excitation and emission filters to detect tumor growth and metastasis. The Pearl Trilogy Small Animal Imaging System or equivalent can be used for high-sensitivity detection [3].
Bioluminescence Imaging: For luciferase-expressing cells, inject D-luciferin substrate intraperitoneally (150 mg/kg in PBS) and image animals 10-15 minutes post-injection using an IVIS Spectrum system. Analyze signal intensity using Living Image software or equivalent [5].
Magnetic Resonance Imaging (MRI): For high-resolution anatomical imaging, utilize MRI systems specifically designed for small animals. This approach provides excellent soft tissue contrast for precise tumor volume measurements in orthotopic models [2].
Tumor-to-Background Ratio (TBR) Calculation: Quantify fluorescence imaging data by calculating TBR values. Determine maximal fluorescence intensity (MFI) at the tumor and adjacent normal tissue using Image Studio software or equivalent. Calculate TBR as: TBR = MFI(tumor) / MFI(background) [3].
Traditional analysis of xenograft data often relies on comparing final tumor volumes between treatment and control groups at the endpoint. However, model-based approaches that utilize the entire tumor growth time-series offer significant advantages in statistical power and reduced animal requirements [6]. The following methodology outlines a robust approach for analyzing kurarinone efficacy data:
Tumor Growth Inhibition (TGI) Calculation: Calculate percent TGI using the standard formula: %TGI(T) = [V(control,T) - V(treated,T)] / [V(control,T) - V(control,T0)] × 100 where V(control,T) and V(treated,T) are the mean volumes of control and treated groups at time T (study endpoint), and V(control,T0) is the mean volume of the control group at randomization [6].
Mathematical Modeling of Tumor Growth: Convert tumor volume (V) to radius (R) using: R = (3V/4π)¹ᐟ³ Fit the following model to the radius data: Rij = (ai + bi × tij) × (1 + eij) where Rij is the radius of xenograft i at time j, ai is the initial radius, bi is the growth rate, tij is the time, and eij is the residual error [6].
Treatment Effect Modeling: Incorporate treatment effect by modeling the growth rate parameter: bi ~ N(μ + c × Ti, σ²) where Ti is 0 for control and 1 for treated groups, and c represents the treatment effect of kurarinone [6].
Statistical Comparison: Use likelihood ratio tests (LRT) to compare models with and without treatment effects. A significant improvement in model fit with the treatment parameter indicates a statistically significant effect of kurarinone treatment [6].
This model-based approach has been shown to detect smaller treatment effects than traditional endpoint analysis, potentially reducing the number of animals required by up to 50% while maintaining statistical power [6]. For kurarinone studies, this approach allows for more precise quantification of treatment effects across the entire experimental timeline rather than relying solely on endpoint measurements.
Comprehensive evaluation of kurarinone in xenograft models must include thorough safety assessment to identify potential toxicities:
Body Weight Monitoring: Record body weights twice weekly throughout the study. Consider a reduction of >20% in treated compared to control animals as a potential adverse effect [2].
Clinical Observations: Perform daily cage-side observations for signs of distress, including hunched posture, ruffled fur, reduced mobility, or abnormal breathing.
Blood Collection and Analysis: At study termination, collect blood via cardiac puncture for hematological and clinical chemistry analysis. Compare parameters between treatment and control groups to identify organ-specific toxicities.
Histopathological Examination: Harvest major organs (liver, kidney, spleen, heart, lungs) at study termination. Fix in 10% neutral buffered formalin, process for paraffin embedding, section, and stain with hematoxylin and eosin for microscopic evaluation.
Previous studies have indicated that kurarinone did not produce toxicity in experimental rats at doses up to 750 mg/kg body weight, suggesting a favorable safety profile at therapeutic doses [1]. However, comprehensive toxicity assessment should be performed for each specific experimental setup and cancer model.
Kurarinone represents a promising natural compound with demonstrated efficacy across multiple cancer types in preclinical xenograft models. Its multimodal mechanism of action, targeting key oncogenic pathways including NF-κB, STAT3, Akt, and various receptor tyrosine kinases, positions it as an attractive candidate for further development [1]. The compound's favorable selectivity toward cancer cells versus normal cells, combined with its ability to inhibit critical cancer hallmarks including proliferation, survival, and metastasis, underscores its therapeutic potential [1].
The application of advanced xenograft models, including orthotopic implantation and patient-derived xenografts, provides increasingly clinically relevant platforms for evaluating kurarinone efficacy [2] [3]. When combined with sophisticated imaging techniques and model-based analytical approaches, these models can generate robust preclinical data to inform future clinical development strategies [6]. The integration of these technologies offers the potential to reduce animal use while increasing the informational yield from each study, aligning with the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal research.
Future research directions for kurarinone should include:
As the field of preclinical oncology continues to evolve, the integration of sophisticated model systems with computational analytical approaches will further enhance our ability to translate promising natural compounds like kurarinone into clinically effective cancer therapies.
This compound is a prenylated flavonoid compound isolated primarily from the roots of Sophora flavescens (Kushen), a traditional Chinese medicinal herb with a long history of use in treating various ailments including inflammatory conditions and cancers. [1] [2] [3] This natural product has garnered significant research interest due to its potent anticancer activity against various human cancer cell lines, including hepatocellular carcinoma, colorectal cancer, and others, while demonstrating selective cytotoxicity that favors cancer cells over normal cells. [1] [3] The compound's chemical structure features a lavandulyl group at the C-8 position and a methoxy group at the C-5 position along with hydroxyl groups at positions C-2, C-4, and C-7, which are critical for its biological activity. [3] [4]
Research over the past decade has revealed that this compound exerts its antitumor effects through multiple mechanisms, with induction of cell cycle arrest being a prominent action. [1] While related flavonoids like kurarinone have been more extensively studied and demonstrated to cause G2/M phase arrest in various cancer models, [3] [4] this compound has shown significant cytotoxic activity against hepatocellular carcinoma cells with reduced toxicity toward normal hepatocytes compared to similar compounds. [1] This differential toxicity profile suggests that this compound may have a favorable therapeutic window, making it an attractive candidate for further development as an anticancer agent. The compound's ability to trigger apoptosis in cancer cells both in vitro and in vivo further supports its potential therapeutic value. [1]
This compound exerts its anticancer effects through multifaceted mechanisms that involve modulation of critical signaling pathways and cell cycle regulators:
STAT3 Signaling Suppression: this compound has been demonstrated to effectively suppress cellular signal transducer and activator of transcription 3 (STAT3) signaling, a critical pathway constitutively activated in the majority of hepatocellular carcinoma patients with poor prognosis. [1] STAT3 proteins are latent cytoplasmic transcription factors that require phosphorylation for nuclear retention and activation. Upon phosphorylation at Tyr705, STAT3 undergoes homodimerization and translocates to the nucleus where it promotes transcription of genes involved in suppressing apoptosis, promoting cell cycle progression, and stimulating tumor angiogenesis. [1] this compound interferes with this pathway, thereby disrupting survival signals in cancer cells.
Cell Cycle Arrest Induction: Research indicates that this compound induces G2/M phase arrest in hepatocellular carcinoma cells, effectively halting cellular proliferation. [1] This arrest is mediated through modulation of key cell cycle regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs). While the exact mechanisms for this compound require further elucidation, related compounds like kurarinone have been shown to inhibit cell cycle progression in G2/M and Sub-G1 phases in a cancer-specific context. [3] [4]
Apoptosis Activation: this compound triggers mitochondrial apoptosis pathways in cancer cells, as evidenced by increased caspase-3 activity and elevated Sub-G1 DNA population. [1] This programmed cell death occurs through both receptor-mediated and mitochondrial pathways, contributing to the compound's overall antitumor efficacy.
Oxidative Stress Modulation: Similar to other flavonoids, this compound may influence reactive oxygen species (ROS) generation, creating oxidative stress that exceeds the threshold cancer cells can tolerate, thereby inducing cellular damage and death. [5] [6]
Table 1: Anticancer Activity of this compound and Related Compounds Across Cancer Cell Lines
| Cell Line | Cancer Type | Compound | IC50 Value | Key Findings | Citation |
|---|---|---|---|---|---|
| HepG2 | Hepatocellular carcinoma | This compound | Active at 10-30 μg/mL | Induced apoptosis; increased Sub-G1 DNA; activated caspase-3 | [1] |
| Huh-7 | Hepatocellular carcinoma | This compound | Active at 10-30 μg/mL | Dose-dependent apoptosis induction | [1] |
| H22 | Hepatocellular carcinoma | This compound | Active at 10-30 μg/mL | Consistent pro-apoptotic effects across HCC models | [1] |
| HL-60 | Human myeloid leukemia | Kurarinone | 18.5 μM | Compared to cisplatin (2.3 μM) | [3] [4] |
| Various | Multiple cancer types | Kurarinone | 2-62 μM range | Demonstrated broad-spectrum activity | [3] [4] |
Table 2: Comparison of Cytotoxic Activity Among Kushen Flavonoids
| Compound | Hepatocellular Carcinoma Cells | Normal Hepatocytes | Selectivity Index | Key Mechanisms |
|---|---|---|---|---|
| This compound | Strong activity | Lower toxicity | Higher | STAT3 suppression; G2/M arrest; apoptosis induction |
| Kurarinone | Strong activity | Moderate toxicity | Moderate | NF-κB inhibition; cell cycle arrest |
| Sophoraflavanone G | Strong activity | Higher toxicity | Lower | Broad cytotoxicity |
Purpose: To maintain and treat cancer cell lines with this compound for assessing cell cycle arrest and apoptosis.
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Purpose: To quantify the distribution of cells across different cell cycle phases following this compound treatment.
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Purpose: To distinguish and quantify apoptotic and necrotic cell populations after this compound treatment.
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Purpose: To examine protein expression changes in cell cycle and apoptosis regulators following this compound treatment.
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When conducting experiments with this compound, researchers should anticipate several key outcomes based on published findings:
Cell Cycle Distribution Shifts: Successful this compound treatment should result in a significant accumulation of cells in the G2/M phase of the cell cycle. [1] In flow cytometry analysis using propidium iodide staining, this manifests as an increased percentage of cells with 4N DNA content compared to untreated controls. A well-designed experiment should show a dose-dependent response, with higher concentrations of this compound resulting in greater G2/M arrest. Time-course experiments typically show maximal arrest between 24-48 hours of treatment.
Apoptosis Markers: this compound treatment should demonstrate activation of caspase-3 and increased population of cells in Sub-G1 phase, indicating apoptotic fragmentation of DNA. [1] In Annexin V/PI assays, expect to see an increase in both early apoptotic (Annexin V+/PI-) and late apoptotic/necrotic (Annexin V+/PI+) populations. Western blot analysis should show PARP cleavage and potential modulation of Bcl-2 family proteins, confirming activation of apoptotic pathways.
Molecular Pathway Alterations: At the molecular level, effective this compound treatment should show decreased phosphorylation of STAT3 at Tyr705, preventing its dimerization and nuclear translocation. [1] Cell cycle regulators may show altered expression or phosphorylation, particularly proteins controlling the G2/M transition such as Cdc25C, cyclin B1, and Cdk1.
Several technical challenges may arise when working with this compound:
Solubility Issues: this compound has limited aqueous solubility. If precipitation occurs in treatment media, consider using lower stock concentrations in DMSO or adding a solubilizing agent such as cyclodextrin derivatives. Always verify compound stability under experimental conditions.
Variable Sensitivity: Different cell lines may exhibit varying sensitivity to this compound. If the expected effects are not observed, conduct a comprehensive dose-response curve (e.g., 1-100 μM) and time-course (6-72 hours) to establish optimal conditions for specific models.
Apoptosis Timing: If apoptosis occurs too rapidly, it may obscure cell cycle arrest analysis. Consider shorter treatment durations or lower concentrations to capture earlier cell cycle effects before significant apoptosis commences.
Pathway Compensation: Cancer cells may activate compensatory survival pathways. Combining this compound with inhibitors of complementary pathways (e.g., PI3K/Akt, NF-κB) may enhance efficacy and provide mechanistic insights.
The investigation of this compound-induced G2/M cell cycle arrest has significant implications for cancer research and therapeutic development:
Mechanistic Studies: this compound serves as a valuable chemical tool for probing G2/M checkpoint regulation and STAT3 signaling in cancer cells. Its natural product origin provides structural insights for medicinal chemistry optimization. Researchers can utilize this compound to study the cross-talk between cell cycle control and apoptotic pathways, potentially revealing novel regulatory mechanisms.
Combination Therapy Development: Given its multi-target activity, this compound presents opportunities for rational drug combinations with conventional chemotherapeutics or targeted agents. [1] [3] The compound's ability to suppress STAT3 signaling suggests potential synergy with agents that rely on intact apoptotic pathways. Research could focus on identifying complementary agents that enhance this compound's efficacy while potentially reducing resistance.
Selective Anticancer Agent Optimization: The observed differential cytotoxicity between cancer cells and normal hepatocytes positions this compound as a promising lead compound for developing more selective anticancer agents. [1] Future structure-activity relationship studies could identify the molecular features responsible for this selectivity, guiding the design of analogs with improved therapeutic indices.
Translational Research: As resistance to conventional therapies remains a significant clinical challenge, this compound's activity against resistant cancer models warrants further investigation. [5] [1] Research could explore its potential in overcoming specific resistance mechanisms, particularly those involving STAT3-mediated survival signals or cell cycle checkpoint adaptations.
Table 3: Comparison of G2/M Arrest Mechanisms Between Natural Compounds
| Compound | Primary Targets | Cancer Models | Key Advantages | Limitations |
|---|---|---|---|---|
| This compound | STAT3, Cell cycle regulators | Hepatocellular carcinoma | Lower normal cell toxicity | Limited characterization |
| Curcumin | ATM/Chk2/p53, ROS | Cervical, HNSCC | Well-characterized, multi-target | Poor bioavailability |
| Chalcone 1C | ROS, Nrf2, DNA damage | Ovarian (including resistant) | Effective against resistant cells | ROS-dependent effects |
| Compound Kushen Injection | Multiple cell cycle and DNA repair targets | Various | Clinical use experience | Complex mixture |
This compound represents a promising natural product with demonstrated ability to induce G2/M cell cycle arrest and apoptosis in various cancer models, particularly hepatocellular carcinoma. Its multifaceted mechanism of action, involving suppression of STAT3 signaling and modulation of cell cycle regulators, coupled with its favorable selectivity toward cancer cells over normal hepatocytes, positions it as a valuable compound for both mechanistic studies and potential therapeutic development. The protocols outlined in this document provide researchers with standardized methodologies to further investigate this compound's anticancer properties, optimize its activity, and explore its potential in combination therapies. As research progresses, structure-activity relationship studies and mechanism-based combination strategies will be essential for fully realizing the translational potential of this intriguing natural compound.
This compound is a prenylated flavonoid isolated from the medicinal plant Sophora flavescens that demonstrates significant inhibitory effects on melanin synthesis. This compound has emerged as a promising candidate for dermatological research and cosmetic applications due to its dual functionality as both a direct tyrosinase inhibitor and a modulator of melanogenic signaling pathways. The interest in this compound stems from the growing need for effective skin-whitening agents with favorable safety profiles that can address hyperpigmentation disorders such as melasma, age spots, and post-inflammatory hyperpigmentation. Unlike many synthetic depigmenting agents that face limitations due to side effects including carcinogenicity, chemical instability, and poor bioavailability, this compound offers a natural alternative with demonstrated efficacy at both enzymatic and cellular levels [1] [2].
The B16 murine melanoma cell line represents a well-established and widely utilized in vitro model for investigating melanogenesis and screening potential depigmenting agents. These cells possess the complete melanogenic machinery found in normal human melanocytes, including expression of tyrosinase (the rate-limiting enzyme in melanin synthesis), tyrosinase-related proteins (TRP-1 and TRP-2), and microphthalmia-associated transcription factor (MITF) which regulates melanogenic gene expression [3] [4]. Research utilizing this experimental system has significantly advanced our understanding of melanogenesis regulation and provided critical insights for developing therapeutic interventions for pigmentation disorders. The following application notes and protocols detail the experimental approaches for evaluating this compound's anti-melanogenic activity, its mechanism of action, and practical considerations for research applications.
Extensive investigation of this compound has yielded comprehensive quantitative data establishing its potency as both a tyrosinase inhibitor and suppressor of cellular melanogenesis. The inhibitory activity against tyrosinase, the rate-limiting enzyme in melanin synthesis, positions this compound as a highly effective agent compared to standard inhibitors. In cellular models, this compound demonstrates dose-dependent inhibition of melanin synthesis, achieving significant reduction at non-cytotoxic concentrations. The table below summarizes the key quantitative findings from biochemical and cellular studies:
Table 1: Quantitative Profile of this compound's Anti-Melanogenic Activity
| Parameter | Value | Reference Compound | Experimental Context |
|---|---|---|---|
| Tyrosinase IC₅₀ | 8.60 ± 0.51 μM | Kojic acid (16.22 ± 1.71 μM) | Mushroom tyrosinase assay [1] |
| Cellular Melanin Inhibition | >50% at 50 μM | - | B16 melanoma cells [1] |
| Kuraridinol Potency | IC₅₀ = 0.88 ± 0.06 μM | Kojic acid (16.22 ± 1.71 μM) | Structural analog comparison [1] |
| Trifolirhizin Potency | IC₅₀ = 506.77 ± 4.94 μM | Kojic acid (16.22 ± 1.71 μM) | Structural analog comparison [1] |
The comparative analysis with structural analogs reveals important structure-activity relationships. Kuraridinol, with an IC₅₀ of 0.88 ± 0.06 μM, demonstrates approximately 10-fold greater potency than this compound, while trifolirhizin shows significantly weaker activity (IC₅₀ = 506.77 ± 4.94 μM). These dramatic differences highlight the critical importance of specific structural features for tyrosinase inhibitory activity and provide guidance for further structural optimization efforts [1]. The superior potency of this compound and kuraridinol compared to the widely used kojic acid (16.22 ± 1.71 μM) underscores their potential as lead compounds for development of novel skin-lightening agents.
In B16 melanoma cells, this compound produces marked inhibition of melanin synthesis at concentrations that do not compromise cellular viability. The greater than 50% reduction in melanin content observed at 50 μM establishes its efficacy in a biologically relevant system that accounts for cellular uptake, metabolism, and potential effects on the complete melanogenic machinery beyond just tyrosinase inhibition [1]. This cellular activity is particularly significant as melanogenesis is regulated by complex signaling pathways in addition to the catalytic activity of tyrosinase. The ability of this compound to inhibit melanogenesis in this integrated cellular environment suggests it may act through multiple mechanisms, potentially including direct enzyme inhibition, suppression of melanogenic gene expression, or modulation of upstream signaling pathways that regulate melanocyte function [3].
The experimental findings collectively support this compound's potential as a dermatological agent for managing hyperpigmentation. Its efficacy in the B16 cell model, a standard screen for anti-melanogenic compounds, provides compelling evidence for further investigation in more complex experimental systems, including human melanocyte cultures, epidermal equivalents, and ultimately clinical studies. The concentration-dependent response observed with this compound offers researchers guidance for appropriate dosing ranges in experimental designs and suggests a favorable therapeutic window where efficacy can be achieved without cytotoxicity [1].
The tyrosinase inhibition assay evaluates the direct effects of test compounds on the enzymatic activity of tyrosinase, the rate-limiting enzyme in melanin synthesis that catalyzes both the hydroxylation of tyrosine to L-DOPA and the oxidation of L-DOPA to dopaquinone. This biochemical assay provides a rapid, high-throughput method for screening potential depigmenting agents and elucidating their mechanism of action through enzyme kinetics. The protocol described below outlines the standardized procedure for assessing this compound's inhibitory activity against mushroom tyrosinase, with applicability to other tyrosinase sources including mammalian enzymes [2].
Preparation of reaction mixtures:
Pre-incubation:
Reaction initiation:
Kinetic measurement:
Data analysis:
For mechanistic studies, the inhibition mode of this compound can be determined using Lineweaver-Burk and Dixon plot analyses [2]:
Table 2: Troubleshooting Guide for Tyrosinase Inhibition Assay
| Issue | Potential Cause | Solution |
|---|---|---|
| High background absorbance | Substrate auto-oxidation | Prepare substrate solution immediately before use, protect from light |
| Non-linear kinetics | Enzyme instability or substrate depletion | Verify enzyme activity, reduce incubation time, check substrate concentration |
| High variability between replicates | Inconsistent mixing or temperature | Ensure thorough mixing after additions, verify temperature consistency |
| Poor dose-response | Compound precipitation or degradation | Verify compound solubility, use fresh preparations, include reference inhibitor |
The B16 melanoma cell assay evaluates the effects of test compounds on cellular melanin synthesis under physiologically relevant conditions. This protocol measures the ability of this compound to inhibit melanogenesis in intact cells, accounting for cellular uptake, metabolism, and potential effects on the melanogenic machinery beyond direct tyrosinase inhibition. The assay can be performed under basal conditions or with stimulation by melanogenic inducers such as α-melanocyte-stimulating hormone (α-MSH) or 3-isobutyl-1-methylxanthine (IBMX) to enhance melanin production and increase assay sensitivity [3] [2].
Cell culture and plating:
Treatment protocol:
Cell viability assessment (parallel assay):
Melanin content measurement:
Cellular tyrosinase activity:
Melanogenesis is regulated by a complex network of signaling pathways that converge on microphthalmia-associated transcription factor (MITF), the master regulator of melanocyte development and function. The cAMP/PKA pathway represents the primary signaling cascade, activated when α-MSH binds to melanocortin 1 receptor (MC1R), leading to increased intracellular cAMP levels, PKA activation, and phosphorylation of cAMP response element-binding protein (CREB). Phosphorylated CREB then binds to the MITF promoter, enhancing its expression and subsequently upregulating melanogenic enzymes including tyrosinase, TRP-1, and TRP-2 [3] [2].
Additional pathways that modulate melanogenesis include the MAPK pathways (ERK, JNK, p38) which can either enhance or suppress MITF activity depending on specific cellular contexts, and the PI3K/AKT pathway which generally exerts negative regulation on melanogenesis. Understanding how this compound interacts with these signaling networks provides critical insights into its mechanism of action and potential therapeutic applications.
Research indicates that this compound exerts its anti-melanogenic effects through multiple mechanisms operating at different regulatory levels:
Direct tyrosinase inhibition: this compound acts as a potent competitive inhibitor of tyrosinase, directly binding to the enzyme's active site and preventing substrate conversion, as evidenced by its low IC₅₀ value of 8.60 μM [1]
Suppression of MITF expression: Compound 2 (a structural analog) has been shown to downregulate the PKA/CREB and MAPK signaling pathways, resulting in reduced MITF expression and subsequent decreases in tyrosinase, TRP1, and TRP2 expression [2]
Antioxidant activity: Some related benzimidazothiazolone derivatives demonstrate ROS scavenging activity, which may contribute to anti-melanogenic effects since reactive oxygen species can stimulate melanogenesis [2]
The following diagram illustrates this compound's potential mechanisms of action within the melanogenesis signaling network:
To comprehensively investigate this compound's mechanism of action, researchers can employ the following experimental strategies:
Western blot analysis: Evaluate protein expression levels of MITF, tyrosinase, TRP1, TRP2, and phosphorylation status of CREB, PKA, and MAPK family members (ERK, JNK, p38) in B16 cells treated with this compound
Quantitative PCR: Measure mRNA expression of MITF, tyrosinase, TRP1, and TRP2 to determine whether this compound affects transcriptional regulation of melanogenic genes
Immunofluorescence microscopy: Examine intracellular localization and expression levels of melanogenic proteins in response to this compound treatment
ROS detection assays: Evaluate intracellular reactive oxygen species using fluorescent probes such as DCFH-DA to assess antioxidant activity
Molecular docking studies: Perform computational modeling to predict binding interactions between this compound and tyrosinase or other potential molecular targets
This compound's demonstrated efficacy in inhibiting melanin synthesis positions it as a promising candidate for various dermatological applications, particularly in the management of hyperpigmentation disorders. Its multi-target mechanism encompassing both direct tyrosinase inhibition and potential modulation of melanogenic signaling pathways may offer advantages over single-mechanism agents by providing enhanced efficacy and potentially reduced risk of resistance development. The natural origin of this compound from Sophora flavescens, a plant with a history of use in traditional medicine, may also offer perceived benefits in terms of consumer acceptance and safety profile compared to synthetic alternatives [1] [5].
Specific dermatological conditions that may benefit from this compound-based treatments include:
Successful translation of this compound from laboratory research to practical applications requires careful attention to formulation development and stability assessment. As a flavonoid compound, this compound may present challenges related to solubility, skin penetration, and stability that must be addressed through appropriate formulation strategies:
Table 3: Formulation Strategies for this compound in Dermatological Products
| Challenge | Potential Solution | Rationale |
|---|---|---|
| Low aqueous solubility | Lipid nanoparticles, cyclodextrin complexation, microemulsions | Enhance delivery and bioavailability |
| Chemical instability | Antioxidant incorporation, UV-protective packaging, pH optimization | Prevent degradation and maintain efficacy |
| Limited skin penetration | Penetration enhancers, nanoencapsulation, vesicular systems | Improve epidermal delivery to melanocytes |
| Skin irritation potential | Soothing agents (allantoin, bisabolol), controlled release systems | Enhance tolerability and patient compliance |
Stability testing should include evaluation under various storage conditions (4°C, 25°C/60% RH, 40°C/75% RH) over appropriate timeframes, with monitoring of chemical stability, physical characteristics, and biological activity. Accelerated stability studies can provide preliminary data on degradation kinetics and appropriate formulation approaches to maintain this compound potency throughout product shelf life.
Kurarinol is a prenylated flavanone isolated from Sophora flavescens [1] [2]. Like many flavonoids, its core structure leads to inherent poor aqueous solubility [3]. This characteristic often results in low oral bioavailability, placing it in Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) [3] [4]. Overcoming this is a critical step in drug development.
The table below summarizes the fundamental physicochemical challenges and the rationale for solubilization.
| Challenge | Underlying Cause/Rationale | Impact on Development |
|---|---|---|
| Low Aqueous Solubility | Tight molecular packing of planar structure; high log P (lipophilicity) [3]. | Low dissolution rate, poor absorption, and highly variable bioavailability [3] [4]. |
| Potential for Poor Permeability | Multiple hydroxyl groups may undergo glucuronidation and sulfation in the intestine, leading to efflux by transporters [3]. | Further reduction in the amount of active compound that reaches systemic circulation. |
| Chemical Instability | Sensitivity of hydroxyl and ketone groups to light, heat, pH, and enzymatic degradation [3]. | Can degrade during processing, storage, or within the gastrointestinal tract. |
Several advanced formulation strategies can be employed to enhance the solubility and stability of this compound. The choice of method depends on the desired final dosage form and available resources.
The table below compares several viable strategies.
| Strategy | Mechanism of Action | Potential Advantages | Reported Examples/Similar Work |
|---|---|---|---|
| Liquisolid Technology [5] | Drug dissolved in non-volatile solvent & adsorbed onto porous carrier to form a dry, free-flowing powder. | Simple, scalable, low-cost; increases wetting and surface area; can convert drug to amorphous state. | Used for JIN-001, a poorly soluble Hsp90 inhibitor, with Capryol 90 and colloidal silicon dioxide [5]. |
| Nanotechnology (Nanosuspensions) [3] [4] | Drastic particle size reduction to nano-scale increases surface area for dissolution. | Can significantly enhance dissolution rate and saturation solubility; suitable for BCS II/IV drugs. | Quercetin nanosuspension showed improved chemical stability [3]. |
| Solid Dispersions [3] [4] | Dispersion of drug at molecular level in a hydrophilic polymer matrix (e.g., PEG, PVP). | Can create amorphous drug with high energy and improved wettability. | Widely studied for flavonoids; can use melting or solvent evaporation methods [3]. |
| Cyclodextrin Inclusion Complexes [3] | Hydrophobic drug molecule is encapsulated within the hydrophilic cavity of cyclodextrin. | Improves aqueous solubility and stability; can be prepared by kneading or freeze-drying. | Daidzein complexed with amino-modified β-cyclodextrin showed enhanced water solubility [3]. |
| Phospholipid Complexes [3] | Formation of a complex between the drug and phospholipids (e.g., phosphatidylcholine). | Can improve both solubility and permeability due to lipid nature and self-emulsifying properties. | Successfully used for various herbal compounds to enhance oral bioavailability [3]. |
Here are detailed methodologies for two of the most promising and scalable strategies.
This protocol is adapted from the successful formulation of JIN-001 [5].
The following diagram illustrates the liquisolid system preparation workflow:
This protocol is based on general principles for poorly soluble flavonoids [3] [4].
| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| Low Drug Loading in Liquisolid System | Saturation solubility of drug in vehicle is too low. | Screen more potent solvents (e.g., Capryol 90) or use surfactant-solvent mixtures. |
| Poor Flowability of Liquisolid Powder | Insufficient coating material or over-wetting. | Optimize the "Liquid Load Factor" (LLF); increase the ratio of coating material (CSD). |
| Particle Growth in Nanosuspension | Ostwald ripening; inadequate stabilizer. | Use a combination of stabilizers (ionic + non-ionic); optimize stabilizer concentration. |
| Low Dissolution Enhancement | Drug has crystallized in the formulation. | Verify amorphous state with PXRD/DSC; consider adding crystallization inhibitors (e.g., PVP). |
The effective concentration of this compound varies significantly depending on the cell type, assay objective (viability vs. cytotoxicity), and treatment duration. The table below summarizes key quantitative data from recent studies.
| Compound Name | Cell Line / Model | Assay Type | Key Objective | Effective Concentration (IC50/Range) | Citation |
|---|---|---|---|---|---|
| This compound A | Hepatic Stellate (LX-2) cells | MTS | Inhibit cell proliferation | IC50: 12.65 µM [1] | |
| This compound | B16F10 melanoma cells | Not Specified | Inhibit tyrosinase (anti-melanogenesis) | IC50: 86.92 µM (L-tyrosine substrate) [2] | |
| Kurarinone | Various cancer cells (e.g., H1688 SCLC) | MTT | Anti-tumor / Cytotoxicity | IC50 range: ~2 to 62 µM (across multiple studies) [3] | |
| Kurarinone | H1688 Small Cell Lung Carcinoma | MTT | Reduce cell viability | IC50: ~20-25 µM (after 24h treatment) [4] |
Here are the detailed methodologies for the key cell viability assays cited in the research.
This protocol is adapted from the study on this compound A's anti-liver fibrosis effects [1].
Workflow Overview:
Key Reagents & Equipment:
This protocol is based on the investigation of Kurarinone's antitumor effects [4] [3].
Workflow Overview:
Key Reagents & Equipment:
Q1: What is the fundamental difference between the MTT and MTS assays? A1: Both are tetrazolium-based assays that measure the metabolic activity of cells as a marker of viability. The key difference lies in the solubility of the final formazan product.
Q2: My assay results show high background or inconsistent data. What could be the cause? A2: Common issues and their solutions include:
Q3: How should I handle and prepare stock solutions of this compound? A3:
Q4: Are there special considerations for 3D cell culture models? A4: Yes, 3D models like spheroids present unique challenges for viability assays.
To provide context for your experiments, this compound A has been shown to inhibit liver fibrosis by regulating the TGF-β/Smads signaling pathway in LX-2 cells [1].
Pathway Diagram:
The most precise storage condition found for kurarinol comes from a chemical supplier's specifications.
| Property | Specification |
|---|---|
| Recommended Long-term Storage | -20°C (for powder form) [1] |
| Alternative/Short-term Storage | -80°C (for solution form) [1] |
| Physical Form | Solid, Powder [1] [2] |
| Solubility | Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate [2] |
| Melting Point | 166-169 °C [2] |
Safe handling of this compound is crucial for personal and experimental safety.
| Aspect | Guideline |
|---|---|
| Personal Protective Equipment (PPE) | Safety goggles, protective gloves, and impervious clothing are required. A suitable respirator is advised if dust is generated [1]. |
| Engineering Controls | Use areas with appropriate exhaust ventilation. Ensure accessible safety showers and eye wash stations are available [1]. |
| Safe Handling | Avoid inhalation, and contact with skin and eyes. Do not eat, drink, or smoke when handling the product. Wash skin thoroughly after handling [1]. |
| First Aid - Ingestion | Wash out the mouth with water. Do NOT induce vomiting and call a physician immediately [1]. |
| Spill Management | Absorb spills with a liquid-binding material (e.g., diatomite). Decontaminate surfaces and equipment by scrubbing with alcohol. Dispose of contaminated material according to local regulations [1]. |
While direct stability studies on this compound are not available in the searched literature, it is a well-researched compound. The table below summarizes its key experimental uses and confirms the data gap regarding specific stability studies.
| Context | Details |
|---|---|
| Pharmacological Activity | This compound is a flavanone from Sophora flavescens with studied bioactivities, including tyrosinase inhibition, anticancer potential, and lipid-lowering effects in vivo [2] [3]. |
| Analytical Methods | A UPLC method has been developed and validated for determining related compounds (like trifolirhizin) in rat plasma, indicating that precise stability tracking is feasible [4]. |
| Data Gap | No peer-reviewed study explicitly investigating the chemical stability or degradation profile of this compound during storage at -20°C was identified. |
Here are solutions to common issues you might encounter.
| Problem | Possible Cause | Solution / Preventive Action |
|---|---|---|
| Uncertain Stability at -20°C | Lack of published stability data. | Aliquot: Store the powder in small, single-use aliquots to minimize freeze-thaw cycles and exposure to air [5]. |
| Monitor: For prepared solutions, note the date of preparation and conduct periodic checks for precipitation or changes in color. | ||
| Sample Degradation | Improper handling, contamination, or moisture. | Use Dry Powder: Ensure the powder is at room temperature before opening the container to prevent condensation [5]. |
| Aseptic Technique: Use sterile utensils and containers when handling. | ||
| Poor Solubility | Incorrect solvent choice. | Pre-dissolve this compound in a suitable solvent like DMSO to create a concentrated stock solution before diluting into aqueous buffers [2]. |
To establish your own stability data, you can adopt and validate a methodology based on established analytical techniques.
1. Objective: To determine the chemical stability of this compound stored at -20°C over a defined period.
2. Methodology (Adapted from Published Protocols):
The following diagram outlines the key steps for handling this compound and troubleshooting common storage issues.
The core evidence that reducing cytotoxicity is a viable goal comes from a study that directly compared the effects of several flavonoids on Hepatocellular Carcinoma (HCC) cells and normal hepatocytes. The findings are summarized in the table below.
| Compound Tested | Cytotoxic Effect on HCC Cells | Cytotoxic Effect on Normal Hepatocytes (e.g., HL-7702, primary mouse hepatocytes) | Key Finding |
|---|---|---|---|
| This compound | Considerable cytotoxic activity [1] | "Much lower than that of kurarinone and sophoraflavanone G" [1] | Higher selectivity for cancer cells suggests a built-in therapeutic window that can be exploited [1]. |
| Kurarinone | Considerable cytotoxic activity [1] | Higher than this compound [1] | -- |
| Sophoraflavanone G | Considerable cytotoxic activity [1] | Higher than this compound [1] | -- |
This data suggests that This compound inherently has a more favorable safety profile for normal cells compared to its close structural analogs, making it a promising candidate for further development [1].
Research on the closely related compound Kurarinone (which shares a similar structure with this compound) has identified a key cellular pathway that protects cells from damage. Activating the Nrf-2/HO-1 signaling pathway has been shown to alleviate cellular stress in kidney cells, a mechanism that could be relevant for reducing off-target cytotoxicity [2].
The diagram below illustrates how Kurarinone activates this protective pathway.
Experimental Evidence for the Pathway: In a model of high glucose-induced cellular damage, Kurarinone treatment demonstrated concrete protective effects by [2]:
While this data is for Kurarinone, investigating whether This compound similarly activates the Nrf-2 pathway in your specific normal cell models would be a strategic research direction [2].
To empirically test the cytoprotective effects of potential agents or conditions in your own lab, you can use the following workflow, which is adapted from the methodologies in the search results [2].
Key Details for the Workflow:
What is the key difference between this compound and Kurarinone? While both are prenylated flavonoids from Sophora flavescens with reported anticancer activity, a key study found that This compound exhibited significantly lower cytotoxicity on normal human hepatocytes compared to Kurarinone and Sophoraflavanone G [1]. This makes this compound a more promising candidate from a safety perspective.
Are there other strategies to reduce cytotoxicity? Yes, beyond exploring cytoprotective agents, standard strategies in drug development include:
Which flow cytometry tools can I use for apoptosis analysis? For a no-code, user-friendly experience, FlowJo is the industry standard [3]. If you are comfortable with coding and want more flexibility for advanced analysis, the open-source Cytoflow package for Python is an excellent choice [3].
The evidence suggests that this compound already possesses a degree of selectivity for cancer cells. Focusing your research on how to activate the Nrf-2 cytoprotective pathway in normal tissues could be a fruitful strategy to further improve its therapeutic window.
The table below summarizes key quantitative data and experimental conditions from recent studies involving this compound.
| Assay Type | Reported this compound Concentrations | Key Findings & Experimental Context | Cell Line / Model | Positive Control |
|---|---|---|---|---|
| Anti-tyrosinase Activity [1] | IC(_{50}): 86.92 µM (L-tyrosine), 205.30 µM (L-DOPA) | Non-competitive inhibition of mushroom tyrosinase; Ki values of 100.6 µM (L-tyrosine). | In vitro (enzyme assay) | Kojic acid (IC(_{50}): 23.73 µM) |
| Cytotoxicity & Melanogenesis [1] | Tested up to 600 µg/mL | Showed no cytotoxicity to human MRC-5 fibroblast cells at 600 µg/mL. | MRC-5 cells | Not specified |
| Modulatory Effects [2] | Specific concentrations not detailed | One of several prenylated flavonoids from S. flavescens evaluated for effects on melanogenesis. | B16F10 murine melanoma cells & zebrafish | Varies by assay |
While the searched literature does not specify the DMSO control concentration for this compound, general cell culture protocols provide guidance. The maximum DMSO concentration in cell-based assays is typically 0.1% to 1.0% (v/v), with 0.1% being common for sensitive cell lines to ensure no solvent toxicity [3] [1]. Researchers should include a vehicle control group treated with the same final concentration of DMSO used to dissolve the compound.
Since the exact DMSO concentration for this compound is not published, you can determine a suitable concentration by considering the solubility of this compound and running a cytotoxicity assay for your DMSO vehicle. The workflow below outlines the general decision process for determining solvent concentration.
Q1: Why do I observe significant IC₅₀ variability for kurarinone across different cell lines? The variability is primarily due to cell line-specific biological differences. Research indicates that kurarinone's mechanism of action involves triggering the PERK-ATF4 integrated stress response pathway [1]. The expression and activity levels of pathway components like PERK can vary between cell lines, leading to differences in sensitivity and thus, measured IC₅₀ values [1]. Furthermore, the specific genetic mutations and origin (e.g., colorectal vs. breast cancer) of each cell line contribute to divergent responses to treatment [2].
Q2: What are some documented IC₅₀ values for kurarinone and related compounds? The table below summarizes specific IC₅₀ values reported in recent studies, highlighting the variability:
| Compound | Cell Line | Cell Line Origin | Reported IC₅₀ | Citation |
|---|---|---|---|---|
| Kurarinone | HEK293, PC3, HeLa, TIG1 | Various (Kidney, Prostate, Cervical, Fibroblast) | Induced ATF4/TRB3 in all lines (Specific IC₅₀ not provided) | [1] |
| Kurarinol A (KA) | LX-2 | Hepatic Stellate | 12.65 µM | [3] |
| Other Lavandulyl Flavonoids | LX-2 | Hepatic Stellate | 4 - 40 µM | [3] |
Here are detailed methodologies for key experiments cited in the FAQs, which you can adapt for your work with kurarinone and this compound A.
1. Cell Viability Assay (MTS) for IC₅₀ Determination [3] This protocol is used to determine the IC₅₀ of compounds like this compound A on LX-2 cells.
2. Mechanistic Evaluation via Western Blotting [1] This protocol helps confirm the mechanism of action, such as kurarinone's effect on the PERK-ATF4 pathway.
The following diagram illustrates the key signaling pathways triggered by kurarinone and this compound A, as identified in the research, which explains their differential effects:
Diagram: Distinct signaling pathways for Kurarinone and this compound A. Kurarinone activates the PERK-ATF4 stress pathway, leading to cytostasis, while this compound A inhibits the TGF-β/Smad pathway, preventing activation of hepatic stellate cells (HSCs). Pathway specificity contributes to IC₅₀ variability [1] [3].
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| High IC₅₀ across all lines | Inefficient compound uptake or efflux. | Verify compound solubility and use DMSO stock. Test an efflux pump inhibitor [2]. |
| Extreme variability between replicates | Inconsistent cell seeding or assay conditions. | Standardize seeding protocol, ensure homogeneous compound distribution, and include more replicates [2]. |
| IC₅₀ values change with assay duration | Time-dependent inhibition or compound instability. | Use a growth rate-based method (ICr) for time-independent metrics or test compound stability in media [2] [4]. |
| No expected effect in a specific line | Absence of the target pathway. | Confirm the expression of the target pathway (e.g., PERK for kurarinone) via Western blot before viability assays [1]. |
The table below summarizes the key identifiers and physical properties of this compound as provided by chemical suppliers and safety documentation.
| Property | Details |
|---|---|
| CAS Number | 855746-98-4 [1] [2] |
| Molecular Formula | C₂₆H₃₂O₇ [1] [2] |
| Molecular Weight | 456.53 g/mol [1] [2] |
| Appearance | Solid, Powder [1] [2] |
| Melting Point | 166-169 °C [2] |
| Solubility | Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate [2] |
| Storage Temperature (Powder) | -20°C [1] |
This compound requires careful handling to prevent personal exposure and environmental contamination.
| Handling Aspect | Guidelines |
|---|---|
| GHS Hazard Classification | Acute toxicity (Oral, Category 4), Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1) [1]. |
| Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long-lasting effects [1]. |
| Key Precautionary Measures | • Personal Hygiene: Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product [1]. • Environmental Control: Avoid release to the environment. Collect any spillage [1]. • Engineering Controls: Use in areas with appropriate exhaust ventilation [1]. • Personal Protective Equipment (PPE): Use safety goggles, protective gloves, impervious clothing, and a suitable respirator to avoid inhalation of dust [1]. |
If exposure occurs, follow these first-aid measures and spill procedures.
| Situation | Action |
|---|---|
| Eye Contact | Immediately flush eyes with large amounts of water, using an eye-wash station. Hold eyelids open to ensure adequate flushing. Seek immediate medical attention [1]. |
| Skin Contact | Rinse skin thoroughly with plenty of water. Remove contaminated clothing and shoes. Call a physician [1]. |
| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen or perform CPR by trained personnel. Avoid direct mouth-to-mouth contact [1]. |
| Ingestion | Wash out the mouth with water. Do not induce vomiting. Call a physician or poison center immediately [1]. |
| Accidental Spill | • Personal Precautions: Use full personal protective equipment and ensure adequate ventilation [1]. • Containment: Prevent the material from entering drains, sewers, or water courses [1]. • Clean-up: Absorb spills with a liquid-binding material (e.g., diatomite). Decontaminate surfaces and equipment by scrubbing with alcohol. Dispose of all contaminated material according to local regulations [1]. |
This compound is a flavanone isolated from the root of Sophora flavescens and has been investigated for several biological activities. Here are protocols for key experiments cited in the literature.
This compound is a potent, competitive inhibitor of mushroom tyrosinase, with an IC₅₀ value of 0.1 μM [2] [3].
A study investigated the hypolipidemic effects of this compound in a hyperlipidemic rat model [2].
| Problem | Possible Cause | Solution |
|---|---|---|
| Poor Solubility | Wrong solvent selected. | Ensure you are using a suitable solvent such as DMSO, chloroform, or acetone [2]. |
| Compound Degradation | Improper storage conditions. | Store the powder at -20°C in a tightly sealed container. For solutions, store at -80°C. Protect from light and moisture [1]. |
| Inconsistent Biological Results | Degraded compound or inaccurate solution concentration. | Confirm the storage life of solutions and ensure powders are at room temperature before opening to prevent moisture condensation. Accurately verify the concentration of stock solutions before use. |
Adhering to proper storage conditions is critical for maintaining the stability and efficacy of this compound throughout your experiments.
To help visualize the key procedures, the following diagrams outline the experimental workflow and emergency response plan.
I hope this technical support guide provides a solid foundation for your work with this compound.
The table below summarizes the key pharmacological activities and experimental findings for kurarinone.
| Activity/Property | Experimental Models (In Vitro/In Vivo) | Key Findings & Quantitative Data | Proposed Mechanisms |
|---|
| Anticancer [1] [2] | In vitro: H1688 (SCLC), A549 (NSCLC), HL-60, HepG2, Hela cells. In vivo: Mouse xenograft models. | IC50: 2–62 µM (cell line-dependent) [1] [3]. In vivo efficacy: 20–500 mg/kg body weight [1]. | Induces apoptosis via caspase-3/8/9 activation, PARP cleavage [2]. Modulates Bcl-2 family proteins [1]. Inhibits NF-κB, STAT3, and Akt pathways [1] [3]. | | Anti-inflammatory & Immunomodulatory [4] [5] [6] | In vitro: LPS-stimulated RAW264.7 macrophages, THP-1 cells, peritoneal exudate macrophages (PEM). In vivo: LPS-induced sepsis, IL-23-induced psoriasis, TNCB-induced contact dermatitis mouse models. | Significant reduction in pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and mediators (iNOS, COX-2) [4]. Ameliorated disease symptoms in mouse models [5]. | Reduces ROS and suppresses NLRP3 inflammasome activation [4]. Activates Nrf2/HO-1 pathway [6]. Inhibits JAK/STAT and TCR-mediated signaling [5]. | | Antioxidant [6] [7] | In vitro: HG-stimulated HK2 cells. | Reduced ROS levels; activated antioxidant response [6] [7]. | Downregulates KEAP1, leading to Nrf2 activation and upregulation of HO-1 and other antioxidant enzymes [6]. | | Estrogenic Activity [8] | In vitro: MCF-7 human breast cancer cells. | Induced weak but clear cell proliferation at 10 µM; activity inhibited by estrogen receptor antagonist [8]. | Activity mediated by estrogen receptors (ERs), with rapid activation of Erk1/2 and Akt signaling pathways [8]. | | Anti-fibrotic & Organ Protective [7] | In vitro: HG-stimulated HK2 cells (model of diabetic nephropathy). | Inhibited HG-induced ferroptosis and EMT at 1 µM [7]. | Activates the Nrf-2 pathway, suppressing lipid peroxidation and mitochondrial damage [7]. |
For researchers looking to replicate or build upon these studies, here are the methodologies for key experiments.
This protocol evaluates kurarinone's ability to inhibit cell proliferation and induce programmed cell death.
This method investigates kurarinone's role in activating the antioxidant pathway to suppress inflammation.
The diagram below integrates key molecular pathways regulated by kurarinone based on the cited research.
The lack of direct comparison data is a significant limitation. To build a complete guide, you could try the following:
The following table summarizes the key experimental data for Kurarinone and other flavonoids with reported STAT3 inhibitory activity.
| Flavonoid | Reported STAT3 Inhibition Mechanism | Experimental Models (In Vitro) | Key Findings & Potency | In Vivo Evidence |
|---|---|---|---|---|
| Kurarinone | Modulates STAT3 pathway [1] [2]. Inhibits JAK/STAT signaling [3]. | Human myeloid leukemia (HL-60), Lung, esophageal, hepatic, breast, and prostate cancer cells [1] [2]. | IC₅₀ range: 2–62 µM (across various cancer cell lines) [1] [2]. Shows higher selectivity for cancer cells over normal cells [1]. | Yes: Xenograft models (e.g., lung cancer); doses of 20-100 mg/kg showed efficacy, reducing Bcl2 protein and activating caspases [1] [2]. |
| Quercetin | Inhibits STAT3 phosphorylation and nuclear localization [4] [5]. | Human melanoma (A375, A2058), glioblastoma, gastric cancer cells [4] [5]. | IC₅₀: ~100 µM (in A375 melanoma cells after 48h) [5]. Downregulated STAT3 target genes (Mcl-1, MMP-2, VEGF) [4]. | Yes: Suppressed tumor growth in A375 xenograft mice and inhibited lung metastasis in a B16F10 model [4] [5]. |
| Silibinin | Reduces constitutive STAT3 phosphorylation [6] [7]. | Prostate cancer (DU145), human non-small cell lung carcinoma (NCI-H2287) [7]. | Induced apoptosis and cell cycle arrest via STAT3 inhibition; effects were concentration-dependent [7]. Synergistic effect with JAK inhibitors [7]. | Not specified in available results. A phase II clinical trial for lung adenocarcinoma is ongoing [7]. |
| Fisetin | The search results confirm its anti-inflammatory and anticancer effects but do not specifically mention STAT3 inhibition as a primary mechanism for this compound [8]. | RAW264.7 macrophage cells [8]. | Exerted anti-inflammatory effects primarily by inhibiting the PI3K/AKT/mTOR pathway [8]. | Not specified in available results. |
For researchers looking to replicate or understand the context of the data, here are the methodologies from key studies.
Cytotoxicity (IC₅₀) Assays (e.g., MTT assay)
In Vivo Xenograft Models
Mechanism Analysis (Western Blot, ELISA)
The diagram below integrates kurarinone's reported mechanisms, including STAT3 inhibition, into a broader signaling network based on the search results.
This diagram illustrates that kurarinone does not target a single pathway but exerts multi-targeted effects across several pro-oncogenic signaling networks [1] [3] [2].
Extensive research, including clinical trials, meta-analyses, and novel drug formulation studies, supports Silibinin's role in combating liver fibrosis. The table below summarizes key mechanisms and supporting experimental evidence.
| Mechanism of Action | Experimental Model / Study Type | Key Findings / Efficacy Outcomes | Citation |
|---|---|---|---|
| Inhibits HSC Activation | In vitro (LX-2 human HSCs); In vivo (mouse model) | Downregulated TGF-β, α-SMA, and Collagen I secretion; reversed established hepatic fibrosis in mice. | [1] |
| Anti-inflammatory & Antioxidant | Review of cell signaling pathways | Inhibits NF-κB signaling and reduces inflammatory mediators; acts as a potent antioxidant. | [2] |
| Anti-fibrotic | Meta-analysis of RCTs (Alcoholic Liver Disease) | Significantly improved liver function markers (ALT, AST) and fibrosis indicator PC-III. | [3] |
| Improves Bioavailability | Pharmacokinetic study in healthy volunteers | Silybin-phosphatidylcholine complex in soft-gel capsules provided superior bioavailability vs. conventional silymarin tablets. | [4] |
| Direct Antiviral Activity | Clinical trial (HCV patients post-liver transplant) | Intravenous silibinin monotherapy significantly reduced viral load by Day 14. | [5] |
For researchers seeking to replicate or understand the depth of these studies, here are details on key methodologies.
Protocol for Anti-fibrotic Efficacy in Mouse Model [1]:
Protocol for Cellular Uptake and Targeting [1]:
The following diagram synthesizes how silibinin targets various pathways to combat liver fibrosis, based on the described mechanisms.
To construct a complete comparison guide, you will need to find corresponding data for this compound. I suggest you:
The table below summarizes the key experimental data for kurarinol and kojic acid.
| Inhibitor | Source | Reported IC₅₀ (Tyrosinase Inhibition) | Inhibition Mode | Cellular Activity (Melanin Synthesis in B16 cells) |
|---|---|---|---|---|
| This compound | Root of Sophora flavescens | 0.10 µM [1] / 8.60 µM [2] | Competitive [1] | >50% inhibition at 50 µM [2] |
| Kojic Acid | Fungal metabolite (e.g., Aspergillus spp.) | 16.22 µM [2] / 26.09 µM [3] | Competitive [4] | Often used as a reference standard in assays |
> Note on IC₅₀ Variance: The significant difference in the reported IC₅₀ values for this compound (0.10 µM vs. 8.60 µM) likely stems from differences in experimental protocols, such as the source of the tyrosinase enzyme or the specific substrate used. Despite this variance, both values indicate this compound is more potent than kojic acid.
For research replication and development purposes, here is a deeper look into the experimental data.
The following diagram illustrates the core mechanism of tyrosinase inhibition and the general workflow for evaluating potential inhibitors, which underpins the research on both compounds.
The data suggests distinct considerations for both compounds in a research and development context:
| Cancer Cell Line | Kurarinone IC₅₀ (μM) | Cisplatin IC₅₀ (μM) | Key Findings & Context |
|---|---|---|---|
| HL-60 (Human Myeloid Leukemia) | 18.5 [1] [2] | 2.3 [1] [2] | First reported anticancer efficacy of kurarinone; cisplatin was ~8x more potent in this specific test [1] [2]. |
| HeLa (Cervical Cancer) | 36 [1] [2] | Highly Variable (meta-analysis) [3] | Kurarinone showed consistent activity. A 2023 meta-analysis found cisplatin's IC₅₀ values to be "extremely wide" and "inconsistent between publications," making a single reference value unreliable [3]. |
| A375 (Melanoma) | 62 [1] [2] | Information Missing | Kurarinone is less effective against this cell line compared to others [1] [2]. |
| H1688 (Small Cell Lung Cancer - SCLC) | ~12.5-25 (Estimated from viability curves) [4] | Information Missing | Kurarinone significantly decreased cell viability and induced apoptosis [4]. Its IC₅₀ against NSCLC A549 cells was reported elsewhere as 2.3 μM [1]. |
| Various PDAC Lines (Pancreatic Cancer) | Information Missing | 5.96 to >100 [5] | Cisplatin's effect varies greatly even within the same cancer type. For example, BxPC-3 cells are sensitive (IC₅₀=5.96 μM), while PANC-1 cells are highly resistant (IC₅₀=100 μM) [5]. |
The methodologies used to generate the data above are standard in the field. Here are the detailed protocols from the search results:
Kurarinone and cisplatin exert their cytotoxic effects through distinct mechanisms, which are visualized in the diagrams below.
Kurarinone triggers programmed cell death by simultaneously targeting both mitochondrial (intrinsic) and death receptor (extrinsic) apoptotic pathways [4] [1].
Cisplatin's primary mechanism involves causing irreversible DNA damage, which ultimately leads to apoptosis [6] [7].
The data from separate studies should be interpreted with caution. For a definitive comparison of potency and efficacy in a specific cellular context, direct experimental evaluation is necessary.
The table below summarizes the experimentally determined bioactivities and key findings for several major flavonoids.
| Flavonoid | Anti-Tyrosinase Activity (IC₅₀) | Other Notable Bioactivities | Key Findings & Experimental Models |
|---|
| Kuraridin | L-tyrosine: 0.16 µM [1] L-DOPA: 0.04 µM [1] | Not covered in search results | • 148x more potent than kojic acid (L-tyrosine assay) [1] • Mechanism: Non-competitive (L-tyrosine) & competitive (L-DOPA) tyrosinase inhibitor [1] • Reduced melanin in B16F10 cells & a 3D human skin model [1] | | Kurarinone | 25.8 µM (in a cell-free assay) [2] | Anti-inflammatory, Antioxidant, Anticancer, Estrogenic [3] [2] [4] | • Inhibits soluble epoxide hydrolase, potential for Parkinson's disease [5] • Shows estrogenic activity via Erk1/2 and Akt signaling [3] • Metabolism: Primarily by CYP1A2 and CYP2D6 enzymes [2] | | Kurarinol A | Not specified in search results | Hepatoprotective [6] | • Primary Activity: Protects against CCl₄-induced hepatic injury [6] • Mechanism: Modulates the TLR2/NF-κB signaling pathway, reducing COX-2 and IL-1β [6] • Validated in HepG2 cells and KM mouse model [6] | | Kushenol A | 62.70 µM (L-tyrosine) [1] | Estrogenic [3] | • Weaker tyrosinase inhibitor than kuraridin [1] • Exhibits weak estrogenic activity in MCF-7 cells [3] |
For researchers to evaluate and replicate these studies, here are the methodologies used in the cited experiments.
Anti-Tyrosinase Activity (Cell-Free) [1]
Cellular Anti-Melanogenesis (B16F10 cells) [1]
In Vivo Hepatoprotective Model [6]
Estrogenic Activity Assay (MCF-7 cells) [3]
The diagram below illustrates the potential mechanism by which kuraridin inhibits melanogenesis, as identified through network pharmacology [1].
When reviewing the literature, please pay close attention to compound nomenclature:
| Pathway/Target | Experimental System (Cell/Model) | Observed Effect of Kurarinol | Key Quantitative Data |
|---|---|---|---|
| STAT3 Signaling | Human HCC cells (HepG2, Huh-7) [1] | ↓ STAT3 transcriptional activity; ↓ STAT3 phosphorylation (Tyr705) [1] | Dose-dependent increase in caspase-3 activity and Sub-G1 DNA content [1] |
| Mouse H22 HCC tumor-bearing mice [1] [2] | ↓ STAT3 transcriptional activity in tumor tissues [1] [2] | Induced tumor cell apoptosis with low host toxicity [1] [2] | |
| STAT1 Signaling | Draining lymph nodes, CIA mice [3] | ↓ STAT1 phosphorylation [3] | Significant suppression of phosphorylated STAT1 protein [3] |
| NF-κB Signaling | HEK293 cells; Lung & esophageal cancer cells [4] | ↓ NF-κB pathway activation; ↓ IκBα phosphorylation; ↓ Bcl2 expression [4] | IC₅₀ of 5.8 µg/ml for NF-κB inhibition; inhibition of EGFR at 20 µg/ml [4] |
| Nrf2/KEAP1 Pathway | Paw tissues, CIA mice [3] | ↑ Nrf2 and HO-1; ↓ KEAP1 [3] | Upregulation of Nrf-2 and HO-1 protein expression [3] |
| Oxidative Stress | Paw tissues, CIA mice [3] | ↓ MDA and H₂O₂; ↑ SOD and GSH-Px activity [3] | Suppression of oxidative stress markers; promotion of antioxidant enzymes [3] |
To help you evaluate and potentially replicate these findings, here are the core methodologies from the cited studies.
1. STAT3 Activity and Apoptosis in HCC Cells [1]
2. STAT1/STAT3 Phosphorylation in Immune Cells [3]
3. NF-κB Pathway Inhibition Assay [4]
4. In Vivo Anti-tumor and Toxicity Evaluation [1] [2]
The following diagram synthesizes experimental data to illustrate how this compound simultaneously modulates multiple pathways to induce its observed anti-cancer and anti-inflammatory effects. The mechanism shows a primary, potent effect on STAT3 alongside actions on other key pathways.
This compound's multi-pathway mechanism of action
The data indicates that this compound is a promising multi-target agent. For your research, consider: